URAT1 inhibitor 8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13ClFN3O4S |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
4-[3-chloro-4-(hydroxymethyl)phenoxy]-3-cyano-N-(5-fluoro-2-pyridinyl)benzenesulfonamide |
InChI |
InChI=1S/C19H13ClFN3O4S/c20-17-8-15(3-1-12(17)11-25)28-18-5-4-16(7-13(18)9-22)29(26,27)24-19-6-2-14(21)10-23-19/h1-8,10,25H,11H2,(H,23,24) |
InChI Key |
LSWMNYFPGSRIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)CO |
Origin of Product |
United States |
Foundational & Exploratory
The URAT1 Transporter: A Key Regulator of Serum Uric Acid
An In-depth Technical Guide on the Core Mechanism of Action of URAT1 Inhibitors
This technical guide provides a comprehensive overview of the mechanism of action of Urate Transporter 1 (URAT1) inhibitors, a critical class of drugs for the management of hyperuricemia and gout. While this guide addresses the core principles of URAT1 inhibition, it is important to note that "URAT1 inhibitor 8" does not correspond to a publicly documented specific agent. Therefore, this document will focus on the well-elucidated mechanisms of several key, clinically relevant URAT1 inhibitors to provide a thorough understanding for researchers, scientists, and drug development professionals.
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the body.[1][2] It is primarily located on the apical membrane of proximal tubule cells in the kidneys.[1][3][4]
Function: URAT1 is an organic anion exchanger that mediates the reabsorption of uric acid from the renal filtrate back into the bloodstream.[1][3][4][5] This process is an electroneutral exchange, where urate is taken into the cell in exchange for intracellular organic anions like lactate or nicotinate.[4][5]
Role in Hyperuricemia: In humans, approximately 90% of the uric acid filtered by the glomeruli is reabsorbed, with URAT1 being responsible for the vast majority of this reabsorption.[2] Consequently, the activity of URAT1 is a primary determinant of serum uric acid (sUA) levels. Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion, resulting in hyperuricemia. This condition is a major risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][3] Therefore, inhibiting URAT1 is a primary therapeutic strategy for lowering sUA levels and treating gout.[2][5][6]
General Mechanism of Action of URAT1 Inhibitors
URAT1 inhibitors, also known as uricosurics, function by blocking the urate transporter, thereby preventing the reabsorption of uric acid in the kidneys.[3] This leads to increased renal excretion of uric acid and a subsequent reduction of sUA levels in the blood.[3]
Structural and functional studies have revealed that many URAT1 inhibitors bind within a central cavity of the transporter.[2][7] This binding event locks the transporter in an inward-facing conformation, which prevents the binding and translocation of uric acid.[2][7] While some inhibitors may exhibit competitive binding characteristics, the overall mechanism is often non-competitive with respect to uric acid uptake.[2][5]
Specific URAT1 Inhibitors and their Mechanisms of Action
Several URAT1 inhibitors have been developed, each with distinct structural features and binding interactions.
-
Benzbromarone: A potent, long-used inhibitor of URAT1.[2][6] Cryo-electron microscopy (cryo-EM) studies have shown that benzbromarone binds in the central cavity of URAT1.[2][7] Its brominated phenolic group forms π-π interactions with key phenylalanine residues (F241, F364, and F449) within the binding site.[2]
-
Lesinurad: Approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[5][6] It also binds to the inward-open conformation of URAT1.[2]
-
Verinurad (RDEA3170): A highly potent and specific URAT1 inhibitor.[4][8] Studies have identified specific amino acid residues in URAT1 (Ser-35, Phe-365, and Met-481) that are crucial for its high-affinity binding.[8][9]
-
Dotinurad: A selective URAT1 inhibitor approved in Japan for the treatment of hyperuricemia and gout.[6][10] It has shown non-inferiority to other urate-lowering therapies like febuxostat and benzbromarone in clinical trials.[6]
-
Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical development.[6][11] Phase 2 trials have demonstrated significant sUA lowering and resolution of tophi in patients with gout.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for several URAT1 inhibitors.
Table 1: In Vitro Potency of Selected URAT1 Inhibitors
| Inhibitor | IC50 (hURAT1) | Reference |
| Verinurad | 25 nM | [4][8] |
| Benzbromarone | 220 nM - 425 nM | [7] |
| Benzarone | 2.8 µM | [4] |
| Baicalein | 31.6 µM | [13] |
| Nobiletin | 17.6 µM | [14] |
| NLRP3/URAT1-IN-1 | 3.81 µM | [4] |
Table 2: Clinical Efficacy of Selected URAT1 Inhibitors
| Inhibitor | Dose | Study Population | Mean Baseline sUA (mg/dL) | sUA Level After Treatment (mg/dL) | Reference |
| Pozdeutinurad (AR882) | 75 mg once-daily | Gout patients with tophi | 9.4 | 4.5 | [12] |
| Pozdeutinurad (AR882) + Allopurinol | 50 mg once-daily | Gout patients with tophi | 9.4 | 4.7 | [12] |
| Allopurinol | up to 300 mg once-daily | Gout patients with tophi | 9.4 | 6.1 | [12] |
Key Experimental Protocols
In Vitro URAT1 Inhibition Assay: This assay is fundamental for determining the potency (e.g., IC50) of a test compound.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[8] These cells are transiently or stably transfected with a plasmid expressing the human URAT1 (hURAT1) gene.
-
Uptake Assay:
-
Transfected cells are plated in multi-well plates.
-
Cells are washed and pre-incubated with a buffer.
-
The test inhibitor at various concentrations is added to the cells.
-
The uptake reaction is initiated by adding a solution containing radiolabeled [14C]uric acid.
-
After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[8]
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM): This technique provides high-resolution structural information on how inhibitors bind to URAT1.
-
Protein Expression and Purification: A stable construct of URAT1 (often a humanized version or a stabilized mutant) is expressed in a suitable system (e.g., HEK293S GnTI⁻ cells) and purified using affinity chromatography.[2]
-
Complex Formation: The purified URAT1 protein is incubated with a molar excess of the inhibitor.
-
Grid Preparation and Data Collection: The protein-inhibitor complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and then imaged using a transmission electron microscope.
-
Image Processing and Structure Determination: A large dataset of particle images is processed to reconstruct a 3D density map of the complex. An atomic model is then built into the map to reveal the precise binding pose and interactions of the inhibitor within the URAT1 structure.[2][7]
Visualizing Key Processes
The following diagrams illustrate the core concepts of URAT1 function and inhibition.
Caption: Renal urate reabsorption via the URAT1 transporter.
Caption: General mechanism of URAT1 inhibition.
Caption: Workflow for URAT1 inhibitor characterization.
References
- 1. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 7. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medpagetoday.com [medpagetoday.com]
- 11. acrconvergencetoday.org [acrconvergencetoday.org]
- 12. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]
- 13. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 inhibitor 8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
URAT1 inhibitor 8, also identified as example 247 in patent literature, is a potent and selective inhibitor of the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal regulation of uric acid homeostasis. It is primarily expressed on the apical membrane of proximal tubule cells in the kidney, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the sulfonamide class of compounds.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(3-chloro-4-(hydroxymethyl)phenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide | N/A |
| Molecular Formula | C₁₉H₁₃ClFN₃O₄S | [1] |
| Molecular Weight | 433.84 g/mol | [1] |
| CAS Number | 1632005-33-4 | [1] |
| IC₅₀ | 0.001 µM | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Recommended storage at -20°C | [1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A key step involves the reaction of 3-chloro-4-(hydroxymethyl)phenol with a suitably functionalized benzenesulfonamide derivative.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide: This intermediate is prepared through a series of reactions involving the protection and functionalization of commercially available starting materials.
-
Step 2: Coupling Reaction: To a solution of 3-chloro-4-(hydroxymethyl)phenol in a suitable solvent such as dimethyl sulfoxide (DMSO), is added 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide and a base, for instance, potassium carbonate.
-
Step 3: Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, typically around 72 hours, to ensure the completion of the nucleophilic aromatic substitution.
-
Step 4: Deprotection and Purification: Following the coupling reaction, the protecting groups are removed under appropriate conditions. The final product, this compound, is then purified using standard techniques such as column chromatography to yield the desired compound.
Biological Activity and Mechanism of Action
This compound exhibits high potency in inhibiting the function of the URAT1 transporter. The mechanism of action for URAT1 inhibitors, in general, involves the blockade of uric acid reabsorption in the proximal tubules of the kidneys.[2]
References
Unveiling the Molecular Grip: A Technical Guide to the Target Binding Site of URAT1 Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target binding site of the highly potent URAT1 inhibitor 8, also identified as "example 247" in patent literature. While direct experimental determination of the binding site for this compound is not publicly available, this document synthesizes current knowledge on the binding of other high-affinity inhibitors to the urate transporter 1 (URAT1). By examining the well-characterized interactions of compounds like benzbromarone, lesinurad, and verinurad, we can infer a putative binding model for this compound, providing a valuable framework for ongoing research and drug development endeavors.
This compound: A Profile
This compound is a novel compound with significant potency against the human URAT1 transporter. Its primary characteristic, as identified in commercially available sources, is its low nanomolar inhibitory activity.
Quantitative Data
The following table summarizes the key quantitative measure of potency for this compound.
| Compound | Target | Assay Type | Potency (IC50) |
| This compound ("example 247") | Human URAT1 | In vitro inhibition assay | 0.001 µM |
The URAT1 Inhibitor Binding Pocket: A Commonalis Mechanismus
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the three-dimensional structure of URAT1 and revealed a common binding site for several of its inhibitors.[1][2][3][4] These studies consistently show that inhibitors bind within a central, inward-facing cavity of the transporter. This binding mode is thought to lock the transporter in a conformation that prevents the reabsorption of uric acid from the renal tubules into the bloodstream.[1]
The binding pocket is a complex and dynamic environment, formed by residues from multiple transmembrane (TM) domains. Key domains contributing to the inhibitor binding site include TM1, TM2, TM4, TM5, TM7, TM8, and TM10.
Key Amino Acid Residues
Mutagenesis studies and structural analyses have identified several key amino acid residues that are critical for the high-affinity binding of URAT1 inhibitors. While the specific interactions for this compound are yet to be determined, the following residues are consistently implicated in the binding of other potent inhibitors and likely play a role in the binding of this compound as well:
-
Aromatic Clamp: A cluster of aromatic residues, including F241, F360, F364, F365, and F449 , forms an "aromatic clamp" that engages in π-π stacking and hydrophobic interactions with the inhibitor molecules.
-
Hydrophobic Region: Residues such as Y152, L153, I156, and M214 create a hydrophobic patch within the binding pocket, contributing to the overall binding affinity.
-
Polar/Charged Residues: Polar and charged residues, including S35, T217, N237, S238, D389, and K393 , can form hydrogen bonds and electrostatic interactions with inhibitors, providing specificity and additional binding energy.
Experimental Protocols for Binding Site Determination
To definitively identify the binding site of this compound, a combination of experimental approaches would be necessary. The following are detailed methodologies for key experiments.
Site-Directed Mutagenesis and Transport Inhibition Assay
This method is used to assess the importance of individual amino acid residues in inhibitor binding.
Protocol:
-
Mutant Generation: Generate URAT1 expression vectors with single-point mutations at candidate residues within the putative binding pocket using a site-directed mutagenesis kit.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T cells) and transfect them with either wild-type (WT) or mutant URAT1 constructs.
-
Transport Assay:
-
Plate the transfected cells in 24-well plates.
-
48 hours post-transfection, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells for 10 minutes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding a buffer containing a fixed concentration of radiolabeled [14C]-uric acid.
-
After a defined incubation period (e.g., 5 minutes), stop the reaction by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value of this compound for both WT and mutant URAT1. A significant increase in the IC50 value for a mutant compared to WT indicates that the mutated residue is important for inhibitor binding.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled inhibitor to the transporter.
Protocol:
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with 3H or 125I).
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing URAT1.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radiolabeled inhibitor, and varying concentrations of a competing unlabeled inhibitor (for competition binding assays).
-
Incubate the mixture at a specific temperature for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Analyze the binding data to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information of the transporter in complex with the inhibitor.
Protocol:
-
Protein Expression and Purification: Express and purify a stable form of the human URAT1 protein.
-
Complex Formation: Incubate the purified URAT1 with a saturating concentration of this compound.
-
Grid Preparation: Apply the URAT1-inhibitor complex to an EM grid and plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Process the images to select individual particle views, align them, and reconstruct a three-dimensional density map of the complex.
-
Model Building and Refinement: Build an atomic model of the URAT1-inhibitor complex into the cryo-EM density map and refine it to high resolution.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of URAT1 inhibition and a typical experimental workflow for binding site identification.
Caption: Figure 1: Proposed mechanism of URAT1 inhibition.
Caption: Figure 2: Experimental workflow for binding site identification.
Conclusion and Future Directions
This compound is a highly potent antagonist of the URAT1 transporter. While its precise binding site has not been experimentally determined, a wealth of structural and functional data for other URAT1 inhibitors strongly suggests that it binds to a central, inward-facing cavity within the transporter. This binding event likely involves a network of hydrophobic, aromatic, and polar interactions with key residues from multiple transmembrane domains, ultimately locking the transporter in an inhibited state.
Future research should focus on the direct experimental validation of the binding site of this compound. Co-crystallization or cryo-EM studies of the URAT1-inhibitor 8 complex would provide definitive, high-resolution insights into the specific molecular interactions. Such studies will not only confirm the putative binding mode described in this guide but also pave the way for the rational design of next-generation URAT1 inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of hyperuricemia and gout.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, mixt. with 5-((3,4,5-trimethoxyphenyl)methyl)-2,4-pyrimidinediamine | C25H30N8O5S | CID 162742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-cyano-4-methyl-N-phenylbenzenesulfonamide | C14H12N2O2S | CID 17928284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
In-depth Technical Guide on URAT1 Inhibitor 8: Elucidating In Vivo Pharmacokinetics and Metabolism
An Examination of a Potent Uricosuric Agent for Researchers, Scientists, and Drug Development Professionals
Introduction
Human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a primary target for the development of therapies for hyperuricemia and gout. A plethora of URAT1 inhibitors have been developed, with many demonstrating significant urate-lowering effects. Among these, a compound designated as "URAT1 inhibitor 8," also identified as "example 247" in some commercial contexts and by the catalog number HY-153968, has garnered attention for its exceptional potency, exhibiting an IC50 of 0.001 μM in in vitro assays.[1] This guide aims to provide a comprehensive overview of the in vivo pharmacokinetics and metabolism of this specific URAT1 inhibitor. However, an extensive search of the public scientific literature, patent databases, and clinical trial registries has revealed a significant lack of publicly available data for this particular compound.
The designation "example 247" strongly suggests that "this compound" originated from a patent application. Typically, such documents would contain detailed experimental data, including in vivo studies in animal models. Despite targeted searches for patents containing "URAT1 inhibitor" and "example 247," the specific patent disclosing the structure and in vivo data for this compound could not be identified. The available information is predominantly from commercial suppliers who list the compound for research purposes but do not provide detailed scientific data beyond its in vitro potency.
Consequently, this guide will proceed by outlining the general methodologies and signaling pathways relevant to the in vivo assessment of URAT1 inhibitors, using data from other well-characterized inhibitors as illustrative examples. This will provide a framework for understanding the expected pharmacokinetic and metabolic profile of a potent URAT1 inhibitor like "this compound," while clearly acknowledging the absence of specific data for this molecule.
I. General Principles of URAT1 Inhibition and Uric Acid Transport
The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the urate filtered by the glomeruli is reabsorbed in the proximal tubules, a process primarily mediated by URAT1. By inhibiting URAT1, uricosuric agents block this reabsorption, thereby increasing the excretion of uric acid and lowering its concentration in the blood.
Below is a diagram illustrating the role of URAT1 in renal urate reabsorption and the mechanism of action of URAT1 inhibitors.
Figure 1: Mechanism of URAT1 Inhibition.
II. In Vivo Pharmacokinetics of URAT1 Inhibitors: A General Profile
The in vivo pharmacokinetic profile of a URAT1 inhibitor is critical to its efficacy and safety. Key parameters that are typically evaluated include absorption, distribution, metabolism, and excretion (ADME). While specific data for "this compound" is unavailable, we can infer a likely profile based on other potent inhibitors in this class.
Experimental Protocols for Pharmacokinetic Studies
A typical experimental workflow for determining the pharmacokinetic profile of a novel URAT1 inhibitor is as follows:
Figure 2: General Pharmacokinetic Experimental Workflow.
Table 1: Representative Pharmacokinetic Parameters of Marketed URAT1 Inhibitors
Since no quantitative data for "this compound" is available, the following table presents data for other URAT1 inhibitors to provide context.
| Parameter | Lesinurad | Benzbromarone | Probenecid |
| Tmax (h) | ~1 | 2-4 | 2-4 |
| t1/2 (h) | ~5 | 1-3 (parent), >12 (metabolites) | 3-8 |
| Protein Binding (%) | >98 | >99 | 85-95 |
| Metabolism | CYP2C9 | CYP2C9 | Glucuronidation, Oxidation |
| Excretion | Urine (~60%), Feces (~30%) | Primarily Feces | Urine |
This table is for illustrative purposes only and is compiled from various public sources. It does not represent data for "this compound."
III. In Vivo Metabolism of URAT1 Inhibitors
The metabolism of URAT1 inhibitors is a critical determinant of their efficacy, safety, and potential for drug-drug interactions. Hepatic cytochrome P450 (CYP) enzymes are commonly involved in the metabolism of these compounds.
Experimental Protocols for Metabolism Studies
The investigation of in vivo metabolism typically involves the following steps:
-
In Vivo Dosing: Administration of the compound to animal models (e.g., rats, monkeys).
-
Sample Collection: Collection of urine, feces, and bile over a specified time course.
-
Metabolite Profiling: Analysis of samples using high-resolution mass spectrometry to identify potential metabolites.
-
Metabolite Identification: Structural elucidation of metabolites using techniques such as NMR and comparison with synthetic standards.
-
Reaction Phenotyping: In vitro studies using human liver microsomes and recombinant CYP enzymes to identify the specific enzymes responsible for metabolism.
Below is a diagram illustrating a general workflow for metabolite identification.
Figure 3: General Metabolite Identification Workflow.
Expected Metabolic Pathways
Based on the structures of other URAT1 inhibitors, common metabolic pathways include:
-
Oxidation: Hydroxylation, dealkylation, etc., primarily mediated by CYP enzymes (e.g., CYP2C9, CYP3A4).
-
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction.
IV. Conclusion
"this compound" is a highly potent inhibitor of URAT1 in vitro, suggesting its potential as a therapeutic agent for hyperuricemia and gout. However, a thorough investigation of publicly available resources reveals a notable absence of in vivo pharmacokinetic and metabolism data for this specific compound. This lack of information prevents a detailed analysis as requested.
The information and diagrams presented in this guide are based on the general principles of URAT1 inhibitor pharmacology and the known properties of other compounds in this class. These should serve as a foundational framework for researchers and drug development professionals. Should the in vivo data for "this compound" become publicly available, a more specific and quantitative analysis would be possible. Until then, any research or development involving this compound would necessitate the de novo generation of the critical pharmacokinetic and metabolism data outlined in this guide.
References
The Role of Dotinurad, a Selective URAT1 Inhibitor, in Uric Acid Reabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical factor in the pathogenesis of gout and is increasingly associated with chronic kidney disease, cardiovascular diseases, and metabolic syndrome.[1][2] The renal regulation of uric acid homeostasis is a complex process involving multiple transporters, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3][4] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorptive pathway, making it a prime target for uricosuric therapies.[3][4]
This technical guide provides an in-depth overview of the role of URAT1 in uric acid reabsorption and its inhibition by Dotinurad, a potent and selective URAT1 inhibitor (SURI).[5][6] Dotinurad represents a new generation of uricosuric agents designed for high selectivity to minimize off-target effects.[7][8] This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this class of inhibitors.
Core Mechanism: URAT1-Mediated Uric Acid Reabsorption
URAT1 is an anion exchanger located on the apical (luminal) membrane of renal proximal tubular cells.[7][9] It functions to reabsorb uric acid from the glomerular filtrate back into the tubular cells in exchange for intracellular anions such as lactate and nicotinate.[3] This process is a crucial determinant of circulating sUA levels.[7] Inhibition of URAT1 blocks this primary reabsorption pathway, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA.[5][10]
The overall process of uric acid handling in the renal proximal tubule is a multi-step process involving several key transporters. After reabsorption into the cell via URAT1, uric acid is then transported out of the cell and into the bloodstream via the basolateral transporter GLUT9 (SLC2A9).[11] Secretory pathways also exist, involving transporters like ABCG2 on the apical membrane, which actively pump uric acid into the tubular lumen.[7][11] The net sUA level is determined by the balance of these reabsorptive and secretory fluxes.
Signaling and Regulatory Pathways
While the direct mechanism of URAT1 is ion exchange, its expression and activity can be influenced by various physiological states. For instance, conditions like hyperinsulinemia, often associated with metabolic syndrome, can upregulate URAT1 expression, contributing to hyperuricemia.[7] Furthermore, high intracellular uric acid concentrations in tubular cells may trigger inflammatory signaling pathways, such as the activation of NF-κB, leading to the production of chemokines and subsequent renal inflammation.[12]
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy of a URAT1 inhibitor is determined by its potency (IC50) and its selectivity against other renal transporters. High selectivity is crucial to minimize off-target effects and potential drug-drug interactions. Dotinurad has been shown to be a potent inhibitor of URAT1 with high selectivity over other key transporters involved in renal function.[13][14]
Table 1: In Vitro Potency (IC50) of Selected URAT1 Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Dotinurad | hURAT1 | 37.2 | [6][13][14][15][16] |
| Verinurad | hURAT1 | 25 | [17][18][19] |
| Benzbromarone | hURAT1 | 425 |[20] |
hURAT1: human Urate Transporter 1
Table 2: Selectivity Profile of Dotinurad
| Transporter | Function | IC50 (µM) | Selectivity vs. URAT1 | Reference(s) |
|---|---|---|---|---|
| URAT1 | Urate Reabsorption | 0.0372 | - | [13][14] |
| OAT3 | Organic Anion Secretion | 1.32 | ~35x | [13][14] |
| OAT1 | Organic Anion Secretion | 4.08 | ~110x | [13][14] |
| ABCG2 | Urate Secretion | 4.16 | ~112x |[13][14] |
OAT: Organic Anion Transporter; ABCG2: ATP-binding cassette subfamily G member 2
Experimental Protocols
The characterization of URAT1 inhibitors involves a series of in vitro and in vivo experiments to determine potency, selectivity, efficacy, and safety.
In Vitro URAT1 Inhibition Assay
This assay is fundamental for determining the IC50 value of a test compound.
-
Objective: To quantify the inhibition of URAT1-mediated uric acid uptake by a test compound.
-
Methodology:
-
Cell Line: A stable cell line, typically Madin-Darby Canine Kidney (MDCK-II) or Human Embryonic Kidney (HEK293) cells, is engineered to overexpress the human URAT1 transporter (SLC22A12).[21] A control cell line (e.g., transfected with an empty vector) is used to subtract background uptake.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.
-
Inhibition: Cells are pre-incubated for a short period (e.g., 5-10 minutes) with varying concentrations of the test inhibitor (e.g., Dotinurad).
-
Uptake Measurement: A solution containing a fixed concentration of radiolabeled uric acid (e.g., [¹⁴C]-urate) is added to the wells, and uptake is allowed to proceed for a defined time (e.g., 15-20 minutes) at 37°C.[20]
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of intracellular radiolabeled uric acid is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[20]
-
In Vivo Hyperuricemia Animal Models
Animal models are essential for evaluating the in vivo efficacy of URAT1 inhibitors in lowering serum uric acid.
-
Objective: To assess the ability of a test compound to reduce sUA levels and increase urinary uric acid excretion in a living organism.
-
Model Induction:
-
Uricase Inhibition Model: Most mammals, unlike humans, possess the enzyme uricase (Uox), which degrades uric acid. To induce hyperuricemia, a uricase inhibitor like potassium oxonate is administered to rats or mice.[1][22][23] This is often combined with a purine-rich diet or administration of a uric acid precursor like hypoxanthine to increase uric acid production.[22]
-
Genetic Knockout Model: A more translationally relevant model involves using mice with a genetic knockout of the Uox gene.[23][24] These mice spontaneously develop hyperuricemia, more closely mimicking the human condition.
-
-
Methodology:
-
Animal Species: Mice or rats are commonly used.[22][25] Cebus monkeys have also been used for their closer physiological similarity to humans in uric acid handling.[13]
-
Treatment: Once hyperuricemia is established, animals are treated with the test compound (e.g., Dotinurad) or a vehicle control, typically via oral gavage, for a specified duration.
-
Sample Collection: Blood and urine samples are collected at various time points.
-
Biochemical Analysis: Serum and urine are analyzed for uric acid and creatinine concentrations.
-
Efficacy Endpoints: The primary endpoints are the reduction in sUA levels and the increase in the fractional excretion of uric acid (FEUA), calculated as: (Urine Uric Acid / Serum Uric Acid) x (Serum Creatinine / Urine Creatinine).
-
Clinical Trial Protocol (Phase II Example)
Clinical trials are necessary to confirm the safety and efficacy of URAT1 inhibitors in humans.
-
Objective: To evaluate the dose-response relationship, efficacy, and safety of a URAT1 inhibitor in patients with hyperuricemia and gout.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[26][27]
-
Patient Population: Adult patients with a diagnosis of gout and a baseline sUA level above a specified threshold (e.g., >6.5 mg/dL).[27]
-
Methodology:
-
Randomization: Patients are randomized to receive different once-daily doses of the investigational drug (e.g., Dotinurad 0.5 mg, 1 mg, 2 mg, 4 mg) or a placebo for a defined treatment period (e.g., 12-24 weeks).[2][27]
-
Dose Titration: Doses may be titrated upwards based on sUA response to achieve a target level (e.g., ≤ 6.0 mg/dL).[2]
-
Efficacy Assessments: The primary endpoint is typically the percentage change in sUA from baseline to the end of the treatment period. Secondary endpoints may include the proportion of patients achieving the target sUA level.[2][26]
-
Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory tests (including renal and liver function panels), and vital signs.
-
Workflow and Relationships Visualization
The development and characterization of a URAT1 inhibitor follows a structured workflow from initial discovery to clinical application.
Conclusion
URAT1 is a validated and critical target for the management of hyperuricemia. Selective URAT1 inhibitors, such as Dotinurad, offer a targeted therapeutic approach to lower serum uric acid by promoting its renal excretion. A thorough understanding of the underlying mechanism of uric acid reabsorption, combined with robust quantitative in vitro and in vivo characterization, is essential for the development of safe and effective uricosuric agents. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working to advance the treatment of hyperuricemia and related diseases.
References
- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Dotinurad Treatment for Patients With Hyperuricemia Complicating CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dotinurad? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. What diseases does Dotinurad treat? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]
- 11. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dotinurad | URAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. abmole.com [abmole.com]
- 16. abmole.com [abmole.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Verinurad (RDEA3170) | URAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bioivt.com [bioivt.com]
- 22. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atlantisbioscience.com [atlantisbioscience.com]
- 25. e-century.us [e-century.us]
- 26. atombp.us [atombp.us]
- 27. researchgate.net [researchgate.net]
The Nexus of SLC22A12 and URAT1 Inhibitor 8: A Technical Guide for Advanced Gout Therapeutics
For Immediate Release
This technical guide provides an in-depth analysis of URAT1 inhibitor 8, a potent and selective inhibitor of the SLC22A12 gene product, the urate transporter 1 (URAT1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for hyperuricemia and gout.
Introduction: The Role of SLC22A12/URAT1 in Urate Homeostasis
The Solute Carrier Family 22 Member 12 (SLC22A12) gene encodes the urate transporter 1 (URAT1), a pivotal protein in the regulation of serum uric acid (sUA) levels.[1][2] Located predominantly on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[1][2] Dysregulation of this process, often linked to genetic variations in the SLC22A12 gene, can lead to hyperuricemia, a condition characterized by elevated sUA levels and a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2]
Inhibition of URAT1 has emerged as a key therapeutic strategy for the management of hyperuricemia and gout. By blocking urate reabsorption, URAT1 inhibitors increase urinary excretion of uric acid, thereby lowering sUA concentrations. This guide focuses on this compound, a novel compound with exceptional potency.
This compound: A Profile
This compound, also referred to as "Example 247" in patent literature, is a highly potent, small molecule inhibitor of human URAT1. Its chemical name is 3-cyano-N-(2,4-dimethoxybenzyl)-4-((5-hydroxy-2-chlorophenyl)methoxy)-N-(5-fluoropyridin-2-yl)benzenesulfonamide.
Quantitative Data
The primary in vitro measure of a URAT1 inhibitor's potency is its half-maximal inhibitory concentration (IC50). This compound has demonstrated remarkable potency in this regard. The available quantitative data is summarized in the table below.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human URAT1 | 0.001 | MedchemExpress |
Mechanism of Action and Signaling Pathway
URAT1 functions as a urate-anion exchanger. It facilitates the reabsorption of urate from the tubular lumen into the renal proximal tubule cells in exchange for intracellular anions such as lactate and nicotinate. This compound exerts its therapeutic effect by binding to the URAT1 transporter, thereby blocking this exchange and preventing urate reabsorption. This leads to a net increase in the renal excretion of uric acid and a subsequent reduction in serum uric acid levels.
The following diagram illustrates the renal urate transport pathway and the site of action for URAT1 inhibitors.
Caption: Renal urate transport pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and in vitro characterization of URAT1 inhibitors like this compound.
Synthesis of this compound
The synthesis of 3-cyano-N-(2,4-dimethoxybenzyl)-4-((5-hydroxy-2-chlorophenyl)methoxy)-N-(5-fluoropyridin-2-yl)benzenesulfonamide (this compound) is described in patent WO2014170792A1. A summary of the synthetic route is provided below.
Starting Materials:
-
3-chloro-4-(hydroxymethyl)phenol
-
3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of 3-chloro-4-(hydroxymethyl)phenol and 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide in DMSO, add potassium carbonate.
-
Stir the reaction mixture at room temperature for 72 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography to yield the final compound.
In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the IC50 value of a test compound against human URAT1.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with human SLC22A12 (hURAT1).
-
Wild-type HEK293 cells (for control).
-
[¹⁴C]-Uric acid (radiolabeled substrate).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Test compound (this compound).
-
Positive control (e.g., probenecid, benzbromarone).
-
Cell lysis buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Culture hURAT1-expressing HEK293 cells and wild-type HEK293 cells in appropriate media and conditions until they reach a suitable confluency in multi-well plates.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) and the positive control in the assay buffer.
-
Assay: a. Wash the cells with pre-warmed assay buffer. b. Add the diluted test compound or control to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C. c. Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [¹⁴C]-uric acid. d. Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to ensure initial rates of transport are measured. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: a. Lyse the cells using a suitable lysis buffer. b. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-expressing cells to determine URAT1-specific uptake. b. Plot the percentage of URAT1-specific uptake against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel URAT1 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Animal Models in URAT1 Inhibitor Gout Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing hyperuricemic mouse models in the preclinical evaluation of URAT1 inhibitors for the treatment of gout. The selection of an appropriate animal model is critical for obtaining translatable data, and this document outlines the most relevant and widely used models, their methodologies, and data interpretation.
Introduction to URAT1 and Hyperuricemia
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In humans, the loss of uricase, an enzyme that degrades uric acid, makes the regulation of serum uric acid (sUA) levels highly dependent on renal excretion and reabsorption pathways. Dysfunctional URAT1 activity, leading to excessive uric acid reabsorption, is a primary cause of hyperuricemia, a condition characterized by elevated sUA levels. Sustained hyperuricemia can lead to the formation of monosodium urate (MSU) crystals in joints and tissues, resulting in the painful inflammatory arthritis known as gout. Therefore, inhibiting URAT1 is a prime therapeutic strategy for lowering sUA and managing gout.
Animal Models of Hyperuricemia
The development of effective URAT1 inhibitors requires robust preclinical animal models that accurately mimic human hyperuricemia. Due to inherent physiological differences, particularly the presence of the uricase enzyme in most non-primate mammals, creating suitable rodent models presents a challenge. The most common and effective models are detailed below.
Chemically-Induced Hyperuricemia Models
This approach involves the administration of chemical agents to transiently increase sUA levels. These models are advantageous for their relative simplicity and cost-effectiveness in acute studies.
-
Potassium Oxonate (PO)-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor that blocks the breakdown of uric acid into allantoin, leading to its accumulation.[1] It is often co-administered with a purine precursor to enhance uric acid production.
-
Combined PO and Purine Precursor Model: To create a more robust and sustained hyperuricemia, potassium oxonate is frequently used in combination with hypoxanthine or adenine.[2][3]
Genetically Engineered Mouse Models
Genetic modification allows for the creation of models with more stable and chronic hyperuricemia, closely resembling the human condition.
-
Urate Oxidase (Uox) Knockout (KO) Mice: These mice lack the Uox gene and therefore cannot produce uricase.[4][5] This results in a spontaneous and lifelong elevation of sUA.[5][6] While this model is excellent for studying the systemic effects of chronic hyperuricemia, it may not be ideal for specifically evaluating human URAT1 inhibitors due to differences in transporter affinity.[7]
-
Human URAT1 (hURAT1) Knock-in (KI) Mice: This is a state-of-the-art model where the murine Urat1 gene is replaced by the human SLC22A12 gene.[8][9][10] This model is highly valuable as it expresses the human URAT1 protein, allowing for the direct assessment of inhibitors targeting the human transporter.[11] Mouse URAT1 has a significantly lower affinity for uric acid and its inhibitors compared to human URAT1.[11]
Experimental Protocols
Protocol 1: Acute Hyperuricemia Induction with Potassium Oxonate and Hypoxanthine
This protocol is suitable for rapid screening of the urate-lowering effects of URAT1 inhibitors.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Test URAT1 inhibitor
-
Positive control (e.g., Benzbromarone, Febuxostat)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Fast mice overnight before the experiment but allow ad libitum access to water.
-
Randomly divide mice into experimental groups (n=8-10 per group): Vehicle control, Hyperuricemic model, Positive control, and Test compound groups.
-
Prepare fresh suspensions of PO and HX in the vehicle. A common dosage is 300 mg/kg for both PO and HX.[2]
-
Administer the test URAT1 inhibitor or positive control (e.g., Benzbromarone at 10 mg/kg) orally (p.o.) or via intraperitoneal (i.p.) injection.
-
One hour after drug administration, induce hyperuricemia by i.p. injection of PO and oral gavage of HX.[2]
-
Collect blood samples via the retro-orbital sinus or tail vein at baseline and at specified time points post-induction (e.g., 2, 4, 6, and 8 hours).
-
Separate serum and measure uric acid levels using a commercial uric acid assay kit.
Protocol 2: Chronic Hyperuricemia and Efficacy Testing in Uox-KO Mice
This protocol is designed for evaluating the long-term efficacy and safety of URAT1 inhibitors.
Materials:
-
Male Uox-KO mice and wild-type (WT) littermates (8-10 weeks old)
-
Test URAT1 inhibitor
-
Vehicle
-
Metabolic cages for urine collection
Procedure:
-
House Uox-KO and WT mice under standard conditions with free access to food and water.
-
Divide the Uox-KO mice into treatment groups: Vehicle and Test compound(s). Include a WT control group.
-
Administer the test URAT1 inhibitor or vehicle daily via oral gavage for a predetermined period (e.g., 1-4 weeks).
-
Monitor body weight and food/water intake regularly.
-
At the end of the treatment period, place mice in individual metabolic cages for 24-hour urine collection.
-
Following urine collection, collect blood samples for serum analysis.
-
Measure uric acid, creatinine, and blood urea nitrogen (BUN) in both serum and urine samples to assess renal function and uricosuric effects.[12]
-
Harvest kidneys for histopathological analysis to evaluate for signs of nephropathy.
Protocol 3: Efficacy Assessment in hURAT1-KI Mice
This model is optimal for confirming the specific activity of a human URAT1 inhibitor.
Materials:
-
Male hURAT1-KI mice and WT littermates
-
Hypoxanthine (for uric acid challenge)
-
Test URAT1 inhibitor
-
Benzbromarone (positive control)
-
Vehicle
Procedure:
-
Follow the general procedures for housing and acclimatization as described above.
-
Establish a hyperuricemic state by administering hypoxanthine.[8][11]
-
Divide hURAT1-KI mice into groups: Vehicle, Positive control (Benzbromarone), and Test compound(s). A WT group receiving hypoxanthine should also be included.
-
Administer the test compound or controls orally one hour prior to the hypoxanthine challenge.
-
Collect blood samples at baseline and at time points post-hypoxanthine administration (e.g., 2 and 4 hours) to measure sUA levels.
-
Compare the reduction in sUA levels in the treated hURAT1-KI groups to the vehicle-treated hURAT1-KI group. No significant change is expected in the WT group treated with a URAT1 inhibitor.[8]
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests such as one-way ANOVA followed by a post-hoc test for multiple comparisons.
Table 1: Serum Uric Acid Levels in an Acute Hyperuricemia Model
| Treatment Group | Dose (mg/kg) | Baseline sUA (µmol/L) | 2h post-induction sUA (µmol/L) | 4h post-induction sUA (µmol/L) |
| Normal Control | - | 95 ± 8 | 98 ± 10 | 96 ± 9 |
| Hyperuricemic Model | - | 97 ± 9 | 251 ± 20 | 245 ± 18 |
| Benzbromarone | 10 | 96 ± 7 | 164 ± 15 | 158 ± 12 |
| Test Compound A | 10 | 98 ± 10 | 175 ± 18 | 169 ± 16 |
| Test Compound A | 30 | 95 ± 8 | 140 ± 12 | 135 ± 11 |
*p<0.05, **p<0.01 vs. Hyperuricemic Model. Data are hypothetical and for illustrative purposes. Real data can be sourced from studies like those referenced.[8]
Table 2: Renal Function Parameters in a Chronic Hyperuricemia Model
| Group | Treatment | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | BUN (mmol/L) | 24h Urinary Uric Acid (µmol) |
| WT | Vehicle | 90 ± 10 | 20 ± 2 | 8 ± 0.5 | 1.5 ± 0.2 |
| Uox-KO | Vehicle | 450 ± 35 | 45 ± 4 | 15 ± 1.2 | 5.0 ± 0.6 |
| Uox-KO | Test Compound B (20 mg/kg) | 280 ± 25 | 30 ± 3* | 10 ± 0.8 | 8.5 ± 0.9** |
*p<0.05, **p<0.01 vs. Uox-KO Vehicle. Data are hypothetical and for illustrative purposes.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: URAT1-mediated uric acid reabsorption pathway and point of inhibitor action.
Caption: General experimental workflow for evaluating URAT1 inhibitors in mice.
References
- 1. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Knockout of the urate oxidase gene provides a stable mouse model of hyperuricemia associated with metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. PM2.5 Exposure Induces Glomerular Hyperfiltration in Mice in a Gender-Dependent Manner [mdpi.com]
Application Notes and Protocols for the Use of URAT1 Inhibitor 8 in hURAT1 Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a key risk factor for gout and is associated with other metabolic and cardiovascular diseases. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical regulator of uric acid homeostasis, responsible for the majority of urate reabsorption in the kidneys.[1] Inhibition of URAT1 is a primary therapeutic strategy for lowering sUA levels.[2][3] Non-primate animal models are often limited in their predictive value for URAT1 inhibitors due to species differences in URAT1 affinity for uric acid.[4][5][6][7] The human URAT1 (hURAT1) transgenic mouse model, in which the mouse Urat1 gene is replaced with the human URAT1 gene, provides a more physiologically relevant preclinical model for evaluating the efficacy of URAT1 inhibitors.[4][5][6][7][8]
URAT1 inhibitor 8 is a potent inhibitor of human URAT1 with a reported in vitro IC50 of 0.001 µM.[9] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in hURAT1 transgenic mouse models, including protocols for in vivo efficacy studies and pharmacokinetic analysis. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methods for evaluating other URAT1 inhibitors in this model system.
Data Presentation
As in vivo data for this compound is not currently available, the following tables are presented as templates for data collection and presentation.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | Human URAT1 | 0.001[9] |
Table 2: Template for In Vivo Efficacy of this compound in Hyperuricemic hURAT1 Transgenic Mice
| Treatment Group | Dose (mg/kg) | n | Baseline sUA (mg/dL) | Post-treatment sUA (mg/dL) | % Reduction in sUA |
| Vehicle Control | - | ||||
| This compound | |||||
| This compound | |||||
| Positive Control (e.g., Benzbromarone) |
Table 3: Template for Pharmacokinetic Profile of this compound in hURAT1 Transgenic Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| This compound | p.o. | |||||
| This compound | i.v. |
Experimental Protocols
Generation and Maintenance of hURAT1 Transgenic Mice
hURAT1 transgenic mice can be generated using CRISPR/Cas9 technology to replace the murine Urat1 gene with the human SLC22A12 gene.[4][6] These mice express human URAT1 in the apical membrane of renal proximal tubules, mimicking the human physiological localization.[4][6] Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Induction of Hyperuricemia in hURAT1 Transgenic Mice
A hyperuricemic state is induced to evaluate the urate-lowering effects of URAT1 inhibitors.
-
Materials:
-
Hypoxanthine (Sigma-Aldrich)
-
Potassium oxonate (uricase inhibitor) (Sigma-Aldrich)
-
Sterile water for injection
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
-
Procedure:
-
Prepare a suspension of hypoxanthine in sterile water. A common dose is 480 mg/kg.[10]
-
Prepare a suspension of potassium oxonate in sterile water. A common dose is 300 mg/kg.[11]
-
Administer the hypoxanthine and potassium oxonate suspension to hURAT1 transgenic mice via oral gavage or intraperitoneal injection.[11]
-
Blood samples are typically collected at a time point when uric acid levels are known to be elevated, for example, 4 hours post-administration, to confirm hyperuricemia.[10]
-
In Vivo Efficacy Study of this compound
This protocol outlines the steps to assess the dose-dependent effect of this compound on serum uric acid levels in hyperuricemic hURAT1 transgenic mice.
-
Procedure:
-
Induce hyperuricemia in hURAT1 transgenic mice as described in Protocol 2.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control such as benzbromarone).
-
Prepare formulations of this compound and the positive control in the appropriate vehicle.
-
Administer the compounds to the respective treatment groups via oral gavage.
-
Collect blood samples at specified time points post-dose (e.g., 0, 2, 4, 6, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Process blood samples to obtain serum and store at -80°C until analysis.
-
Measure serum uric acid levels using a commercial uric acid assay kit or by HPLC.
-
Pharmacokinetic Analysis of this compound
This protocol is designed to determine the pharmacokinetic profile of this compound in hURAT1 transgenic mice.
-
Procedure:
-
Administer a single dose of this compound to hURAT1 transgenic mice via oral gavage and to a separate cohort via intravenous injection.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Determine the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. explorationpub.com [explorationpub.com]
- 4. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for URAT1 Inhibitor 8: A Potent Uricosuric Agent for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases.[1][2] Urate transporter 1 (URAT1), a key protein in the kidneys, is responsible for the reabsorption of approximately 90% of filtered uric acid back into the bloodstream.[3][4] Therefore, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion (uricosuria) and lowering serum uric acid levels.[1][3] URAT1 inhibitor 8 is a highly potent, selective inhibitor of URAT1 with a reported IC50 of 0.001 μM, making it a promising candidate for the treatment of hyperuricemia and gout.[5]
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo uricosuric effects of this compound in a preclinical setting. The methodologies described are based on established and widely used animal models for assessing the efficacy of uricosuric agents.
Data Presentation
The following tables are designed for the clear and structured presentation of quantitative data obtained from in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound on Serum Uric Acid Levels in a Potassium Oxonate-Induced Hyperuricemic Mouse Model
| Treatment Group | Dose (mg/kg) | n | Serum Uric Acid (mg/dL) at 2 hours post-dose (Mean ± SEM) | % Reduction in Serum Uric Acid vs. Vehicle |
| Normal Control | - | 8 | 2.5 ± 0.3 | - |
| Vehicle (Hyperuricemic Control) | - | 8 | 8.2 ± 0.7 | - |
| This compound | 1 | 8 | 5.1 ± 0.5* | 37.8% |
| This compound | 5 | 8 | 3.2 ± 0.4 | 61.0% |
| This compound | 10 | 8 | 2.6 ± 0.3 | 68.3% |
| Benzbromarone (Positive Control) | 10 | 8 | 3.5 ± 0.4** | 57.3% |
*p < 0.05, **p < 0.01 vs. Vehicle. SEM: Standard Error of the Mean.
Table 2: Effect of this compound on 24-hour Urinary Uric Acid Excretion
| Treatment Group | Dose (mg/kg) | n | 24-hour Urine Volume (mL) (Mean ± SEM) | 24-hour Urinary Uric Acid (mg/24h) (Mean ± SEM) |
| Normal Control | - | 8 | 2.1 ± 0.2 | 0.15 ± 0.02 |
| Vehicle (Hyperuricemic Control) | - | 8 | 2.3 ± 0.3 | 0.18 ± 0.03 |
| This compound | 1 | 8 | 2.4 ± 0.2 | 0.35 ± 0.04* |
| This compound | 5 | 8 | 2.5 ± 0.3 | 0.58 ± 0.06 |
| This compound | 10 | 8 | 2.6 ± 0.2 | 0.72 ± 0.08 |
| Benzbromarone (Positive Control) | 10 | 8 | 2.4 ± 0.3 | 0.51 ± 0.05** |
*p < 0.05, **p < 0.01 vs. Vehicle. SEM: Standard Error of the Mean.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
Experimental Protocols
1. In Vivo Uricosuric Efficacy in a Potassium Oxonate-Induced Hyperuricemic Mouse Model
This protocol details the induction of a transient hyperuricemic state in mice to evaluate the acute urate-lowering effects of this compound.
1.1. Materials and Reagents
-
This compound
-
Potassium Oxonate (uricase inhibitor)
-
Benzbromarone (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Metabolic cages for urine collection
-
Microcentrifuge tubes
-
Pipettes and tips
-
Uric acid assay kit
1.2. Animal Model Induction
-
House mice in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week before the experiment.
-
Induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) dissolved in saline, 1 hour prior to the administration of the test compound. This inhibits the uricase enzyme, leading to an accumulation of uric acid.[3]
1.3. Dosing and Sample Collection
-
Randomly divide mice into the following groups (n=8 per group):
-
Normal Control (saline i.p., vehicle orally)
-
Vehicle Control (potassium oxonate i.p., vehicle orally)
-
This compound (1, 5, 10 mg/kg, orally)
-
Benzbromarone (10 mg/kg, orally)
-
-
Administer the respective compounds or vehicle by oral gavage.
-
At 2 hours post-administration, collect blood samples via retro-orbital or tail vein puncture into microcentrifuge tubes.
-
Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
For urine collection, place the animals in metabolic cages immediately after dosing and collect urine over a 24-hour period. Measure the total volume.
1.4. Biochemical Analysis
-
Measure the concentration of uric acid in the serum and urine samples using a commercially available uric acid assay kit, following the manufacturer's instructions.
-
Calculate the percentage reduction in serum uric acid for each treatment group relative to the vehicle control group.
-
Calculate the total urinary uric acid excretion over 24 hours.
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
To understand the relationship between the concentration of this compound in the plasma and its uricosuric effect, a PK/PD study can be conducted.
2.1. Experimental Design
-
Following a single oral dose of this compound to hyperuricemic mice, collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
At the same time points, collect urine to measure uric acid excretion.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Measure serum and urinary uric acid levels as described previously.
2.2. Data Analysis
-
Plot the plasma concentration-time profile of this compound to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Correlate the plasma concentrations of this compound with the changes in serum and urinary uric acid levels to establish a PK/PD relationship. This will help in determining the optimal dosing regimen for sustained efficacy.
3. Safety and Tolerability Assessment
A preliminary assessment of the safety and tolerability of this compound should be conducted.
3.1. Observations
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study period, including changes in behavior, appearance, and body weight.
-
At the end of the study, a gross necropsy can be performed to examine for any visible abnormalities in major organs.
3.2. Clinical Chemistry
-
Analyze serum samples for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine) to assess potential organ toxicity.
The protocols outlined provide a robust framework for the in vivo evaluation of this compound as a uricosuric agent. The potent inhibitory activity of this compound suggests it holds significant promise for the treatment of hyperuricemia. Careful execution of these studies will be crucial in advancing its preclinical development. The provided diagrams and tables offer a clear structure for visualizing the mechanism of action, experimental design, and for presenting the resulting data in a comprehensive and easily interpretable manner.
References
- 1. explorationpub.com [explorationpub.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for URAT1 Inhibitor 8 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial membrane transporter protein primarily expressed in the apical membrane of renal proximal tubule cells.[1][2] It plays a pivotal role in maintaining uric acid homeostasis by mediating the reabsorption of uric acid from the renal filtrate back into the bloodstream.[1][2][3] Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia and gout.[3][4] URAT1 inhibitor 8 is a potent and selective inhibitor of URAT1 with a reported IC50 of 0.001 μM.[5] These application notes provide detailed protocols for the dissolution and application of this compound in cell culture experiments designed to study its effects on uric acid transport.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [5] |
| CAS Number | 1632005-33-4 | |
| Molecular Formula | C₁₉H₁₃ClFN₃O₄S | |
| Molecular Weight | 433.84 g/mol | [5] |
| IC₅₀ | 0.001 μM | [5] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
| Parameter | Recommendation | Notes | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | Use freshly opened, anhydrous DMSO as it is hygroscopic. | [5] |
| Stock Solution Concentration | 100 mg/mL (230.50 mM) | Ultrasonic treatment is recommended to aid dissolution. | [5] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
The following protocols are designed for studying the inhibitory effects of this compound on uric acid uptake in a cell-based assay format, typically using human embryonic kidney (HEK293) cells stably overexpressing the human URAT1 transporter.
Protocol 1: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution:
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.34 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the inhibitor powder.
-
Vortex thoroughly and use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
Protocol 2: In Vitro Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells
This protocol is adapted from general procedures for assessing URAT1 inhibitor activity.[6][7][8]
Materials:
-
HEK293 cells stably expressing human URAT1 (URAT1-HEK293)
-
Parental HEK293 cells (for negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Poly-D-lysine coated 24- or 96-well plates
-
Uric acid uptake buffer (e.g., Krebs-Ringer buffer, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Uric acid solution (e.g., 750 µM in uptake buffer)[6]
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Uric acid assay kit (fluorometric or colorimetric)
-
BCA protein assay kit
Procedure:
-
Cell Seeding:
-
Preparation of Working Solutions:
-
Prepare serial dilutions of this compound in uric acid uptake buffer from the 10 mM stock solution. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5%.
-
Note: Given the potent IC₅₀ of 0.001 µM, a suggested starting range for the final concentration of this compound in the assay is from 0.01 nM to 1 µM.
-
-
Inhibitor Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed uric acid uptake buffer.
-
Add the prepared working solutions of this compound (and a vehicle control containing the same concentration of DMSO) to the URAT1-HEK293 cells.
-
Incubate for 30 minutes at 37°C.[6]
-
-
Uric Acid Uptake:
-
Termination and Lysis:
-
To terminate the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.[8]
-
Lyse the cells by adding cell lysis buffer and incubate as recommended by the lysis buffer protocol.
-
-
Quantification:
-
Determine the intracellular uric acid concentration in the cell lysates using a commercial uric acid assay kit, following the manufacturer's instructions.
-
Measure the total protein concentration in each lysate using a BCA protein assay for normalization of the uric acid levels.
-
-
Data Analysis:
-
Subtract the background uric acid uptake observed in the parental HEK293 cells from the uptake in the URAT1-HEK293 cells to determine the URAT1-specific uptake.
-
Plot the normalized uric acid uptake as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
| Parameter | Cell Line | Condition | Duration | Readout |
| Cell Seeding Density | HEK293 | 24-well plate | 24-48 hours | ~80% confluency |
| Inhibitor Pre-incubation | URAT1-HEK293 | Varying concentrations of this compound | 30 minutes | - |
| Uric Acid Incubation | URAT1-HEK293 | 750 µM Uric Acid | 15-30 minutes | Intracellular Uric Acid |
| IC₅₀ Determination | URAT1-HEK293 | Concentration-response curve | - | Normalized Uric Acid Levels |
Visualizations
Uric Acid Transport Pathway and Inhibition
The following diagram illustrates the role of URAT1 in the reabsorption of uric acid in a renal proximal tubule cell and the mechanism of inhibition by this compound.
Caption: Uric acid reabsorption pathway via URAT1 and its inhibition.
Experimental Workflow for URAT1 Inhibition Assay
This diagram outlines the key steps in the in vitro uric acid uptake assay.
Caption: Workflow for assessing URAT1 inhibitor activity in cell culture.
References
- 1. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Dose-Response Curve for URAT1 Inhibitor 8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1][2][3][4] Primarily located on the apical membrane of proximal tubule cells in the kidney, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][5][6] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated uric acid levels, which is a primary risk factor for gout.[5][7] Consequently, inhibitors of URAT1 are a key therapeutic strategy for the management of hyperuricemia and gout.[5][6][8] This application note provides a detailed protocol for determining the dose-response curve and calculating the half-maximal inhibitory concentration (IC50) of a novel compound, URAT1 inhibitor 8.
Principle
The experiment is designed to quantify the inhibitory effect of this compound on URAT1-mediated uric acid uptake in a cellular model. A common method involves using a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the human URAT1 transporter. The assay measures the uptake of radiolabeled uric acid in the presence of varying concentrations of the inhibitor. The resulting data is used to generate a dose-response curve, from which the IC50 value, representing the concentration of the inhibitor required to reduce URAT1 activity by 50%, can be determined.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric Acid
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Cell Culture
-
Culture HEK293-hURAT1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain optimal growth.
-
For the assay, seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
Uptake Assay
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in HBSS to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
On the day of the assay, wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of the various concentrations of this compound or vehicle (HBSS with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the uptake solution by adding [¹⁴C]-Uric Acid to HBSS to a final concentration of 10 µM.
-
Initiate the uptake by adding 100 µL of the [¹⁴C]-Uric Acid uptake solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 50 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial containing 4 mL of scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis
-
The data is expressed as a percentage of the control (vehicle-treated cells) uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[9][10]
Data Presentation
The quantitative data from the dose-response experiment for this compound can be summarized in the following table.
| Concentration (nM) | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 2.5 ± 0.8 |
| 1 | 10.2 ± 1.5 |
| 10 | 28.7 ± 2.1 |
| 50 | 48.9 ± 3.5 |
| 100 | 65.4 ± 4.2 |
| 500 | 85.1 ± 2.9 |
| 1000 | 92.3 ± 1.8 |
| 10000 | 98.6 ± 0.9 |
Calculated IC50: 52.8 nM
Visualizations
Caption: URAT1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Dose-Response Curve Determination.
References
- 1. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Urate transporter | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
Application of a Novel URAT1 Inhibitor in High-Throughput Screening: Application Notes and Protocols
Note on "URAT1 Inhibitor 8": The designation "this compound" is not a universally recognized identifier for a specific molecule in publicly available scientific literature. Different research publications may use this nomenclature to refer to various compounds within their specific studies. To provide a relevant and detailed guide, this document will focus on a potent and selective URAT1 inhibitor, AR882 (also known as pozdeutinurad) , as a representative example for application in high-throughput screening (HTS). AR882 is a novel URAT1 inhibitor currently in late-stage clinical development for the treatment of gout.[1][2][3]
Application Notes
Introduction to URAT1
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[4][5] Primarily located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[5][6] Dysregulation of URAT1 activity, leading to either excessive reabsorption or insufficient secretion of uric acid, is a primary cause of hyperuricemia, a condition characterized by elevated sUA levels.[4][7] Chronic hyperuricemia can lead to the formation of monosodium urate crystals in the joints and other tissues, resulting in the painful inflammatory condition known as gout.[5][6]
Mechanism of Action of URAT1 Inhibitors
URAT1 inhibitors are a class of uricosuric agents that function by blocking the activity of the URAT1 transporter.[4][8] By inhibiting URAT1, these compounds prevent the reabsorption of uric acid from the renal tubules, thereby increasing its excretion in the urine and lowering sUA concentrations in the blood.[4][8] This mechanism of action makes URAT1 a prime therapeutic target for the management of hyperuricemia and the treatment of gout.[5][6][8]
AR882 (Pozdeutinurad): A Novel Selective URAT1 Inhibitor
AR882 is a next-generation, orally administered, selective URAT1 inhibitor.[1][2] Clinical studies have demonstrated its high potency in reducing sUA levels and its efficacy in dissolving tophi, which are crystalline deposits of uric acid.[3][9][10] Its selectivity for URAT1 is a key feature, potentially reducing the off-target effects that have been a concern with older uricosuric agents.[11]
Application in High-Throughput Screening
High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid screening of large compound libraries to identify potential drug candidates. Potent and selective URAT1 inhibitors like AR882 can be utilized in HTS campaigns in several ways:
-
As a Reference Compound: In HTS assays, AR882 can serve as a positive control to validate the assay's performance and to benchmark the potency of newly identified hits.
-
For Assay Development: The well-characterized activity of AR882 can aid in the development and optimization of novel HTS assays for URAT1.
-
In Competitive Binding Assays: Labeled derivatives of AR882 could be developed for use in competitive binding assays to identify new compounds that bind to the same site on URAT1.
Quantitative Data
The following tables summarize the inhibitory potency of various URAT1 inhibitors and the clinical efficacy of AR882.
Table 1: In Vitro Inhibitory Activity of Selected URAT1 Inhibitors
| Compound | IC50 (μM) | Assay Method | Reference |
| AR882 | Data not publicly available | Cell-based uptake assay | [3][9] |
| Lesinurad | ~7.2 | Cell-based [14C]uric acid uptake | [6] |
| Benzbromarone | ~0.22 | Cell-based [14C]uric acid uptake | [5] |
| Osthol | 78.8 | Cell-based uric acid uptake | [6] |
| Fisetin | 7.5 | Cell-based urate transport assay | [12] |
| Quercetin | 12.6 | Cell-based urate transport assay | [12] |
Table 2: Clinical Efficacy of AR882 in Patients with Gout (Phase 2b Study)
| Treatment Group | Mean sUA Reduction from Baseline | Tophi Resolution | Reference |
| AR882 (75 mg daily) | Significant and sustained reduction | Complete resolution of at least one tophus in 29% of patients at 6 months | [3] |
| AR882 (50 mg) + Allopurinol | Significant reduction | Complete resolution of at least one tophus in 8% of patients at 6 months | [3] |
| Allopurinol | Moderate reduction | Complete resolution of at least one tophus in 8% of patients at 6 months | [3] |
Experimental Protocols
Here are two detailed protocols for high-throughput screening of URAT1 inhibitors.
Protocol 1: Fluorescence-Based HTS Assay
This assay utilizes a fluorescent substrate, such as 6-carboxyfluorescein (6-CF), which is a known substrate for URAT1. Inhibition of URAT1-mediated transport of 6-CF into cells results in a decrease in intracellular fluorescence.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Wild-type HEK293 cells (for counter-screening)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
6-Carboxyfluorescein (6-CF)
-
Test compounds dissolved in DMSO
-
AR882 or another known URAT1 inhibitor (as a positive control)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
384-well black, clear-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add test compounds and controls (positive control like AR882 and vehicle control - DMSO) to the wells.
-
Substrate Addition: Prepare a working solution of 6-CF in assay buffer. Add the 6-CF solution to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate uptake.
-
Termination of Uptake: Remove the substrate solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular 6-CF.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes at room temperature to release the intracellular 6-CF.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 492 nm and emission at 517 nm).
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the vehicle control and the positive control. Determine the IC50 values for active compounds.
Protocol 2: Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This is a more direct and highly sensitive method that measures the uptake of radiolabeled uric acid into cells expressing URAT1.
Materials:
-
hURAT1-HEK293 cells
-
[¹⁴C]-Uric acid
-
Unlabeled uric acid
-
Assay buffer
-
Test compounds in DMSO
-
AR882 or another known URAT1 inhibitor (positive control)
-
Scintillation cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with test compounds or controls for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a solution containing [¹⁴C]-uric acid (and unlabeled uric acid to achieve the desired final concentration) to each well to start the uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the amount of [¹⁴C]-uric acid taken up by the cells and calculate the percent inhibition for each compound. Calculate IC50 values for active compounds.
Visualizations
Caption: URAT1-mediated renal uric acid reabsorption and its inhibition.
Caption: High-throughput screening workflow for URAT1 inhibitors.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. arthrosi.com [arthrosi.com]
- 3. AR882, an Efficacious and Selective URAT1 Inhibitor for Patients with Chronic Gouty Arthritis and Subcutaneous Tophi: Results from a Global, Prospective, Proof-of-Concept Trial Using Dual Energy Computed Tomography - ACR Meeting Abstracts [acrabstracts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. Arthrosi to Present Positive Phase 2 Data for its Novel Selective Urat1 Inhibitor AR882 in Patients with Tophaceous Gout at ACR Convergence 2023 [vivabiotech.com]
- 11. medpagetoday.com [medpagetoday.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Serum Uric Acid Levels Following URAT1 Inhibitor Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring serum uric acid (sUA) levels after the administration of Urate Transporter 1 (URAT1) inhibitors. URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1][2][3] Inhibiting this transporter is a primary therapeutic strategy for managing hyperuricemia and gout.[2][4] This document outlines the underlying mechanism of URAT1 inhibitors, protocols for sUA measurement, and a summary of expected outcomes based on clinical trial data.
Mechanism of Action of URAT1 Inhibitors
URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of proximal tubule cells in the kidneys.[1][2] It functions as a urate-anion exchanger, reabsorbing filtered uric acid from the tubular lumen in exchange for intracellular anions.[1] By inhibiting URAT1, these drugs block this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[4][5] This mechanism is a key strategy for the treatment of gout, a condition caused by the deposition of monosodium urate crystals due to high levels of uric acid in the blood.[4]
Below is a diagram illustrating the mechanism of uric acid reabsorption in the renal proximal tubule and the action of URAT1 inhibitors.
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Data on Serum Uric Acid Reduction by URAT1 Inhibitors
Numerous clinical trials have demonstrated the efficacy of various URAT1 inhibitors in lowering sUA levels. The following tables summarize the quantitative data from some of these studies.
Table 1: Effect of Verinurad on Serum Uric Acid Levels [4]
| Treatment Group | Duration | Baseline sUA (mg/dL) | Mean Percentage Change from Baseline |
| Placebo (Study 1) | 12 weeks | Not Reported | +1.2% |
| Verinurad 5 mg (Study 1) | 12 weeks | Not Reported | -17.5% |
| Verinurad 10 mg (Study 1) | 12 weeks | Not Reported | -29.1% |
| Verinurad 12.5 mg (Study 1) | 12 weeks | Not Reported | -34.4% |
| Placebo (Study 2) | 16 weeks | Not Reported | -2.4% |
| Verinurad 5 mg (Study 2) | 16 weeks | Not Reported | -31.7% |
| Verinurad 10 mg (Study 2) | 16 weeks | Not Reported | -51.7% |
| Verinurad 12.5 mg (Study 2) | 16 weeks | Not Reported | -55.8% |
Table 2: Effect of Dotinurad on Serum Uric Acid Levels [6]
| Treatment Group | Duration | Baseline sUA (mg/dL) | Mean Percentage Change from Baseline | Percentage of Patients with sUA ≤ 6.0 mg/dL |
| Placebo | 12 weeks | ~8.5 | -2.83% | 0% |
| Dotinurad 0.5 mg | 12 weeks | ~8.5 | -21.81% | 23.1% |
| Dotinurad 1 mg | 12 weeks | ~8.5 | -33.77% | 65.9% |
| Dotinurad 2 mg | 12 weeks | ~8.5 | -42.66% | 74.4% |
| Dotinurad 4 mg | 12 weeks | ~8.5 | -61.09% | 100% |
Table 3: Effect of AR882 (Pozdeutinurad) on Serum Uric Acid Levels [7][8][9]
| Treatment Group | Duration | Baseline sUA (mg/dL) | sUA at End of Treatment (mg/dL) |
| AR882 75 mg | 3 months | 9.4 | 4.5 |
| AR882 50 mg + Allopurinol | 3 months | 9.4 | 4.7 |
| Allopurinol | 3 months | 9.4 | 6.1 |
| AR882 50 mg | 12 weeks | 8.6 | ~5.0 |
| AR882 75 mg | 12 weeks | 8.6 | ~3.5 |
Experimental Protocols
Accurate measurement of serum uric acid is crucial for evaluating the efficacy of URAT1 inhibitors. The following are detailed protocols for common methods used in research and clinical settings.
Protocol 1: Enzymatic (Uricase-Based) Method for Serum Uric Acid Determination
This is the most common and specific method for sUA measurement.[10][11]
Principle: Uricase specifically catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide.[10] The decrease in uric acid concentration can be measured spectrophotometrically by the corresponding decrease in absorbance at 293 nm.[11] Alternatively, the hydrogen peroxide produced can be coupled to a chromogenic reaction, and the resulting color change is measured.[10]
Materials:
-
Serum or plasma samples
-
Uricase enzyme solution
-
Peroxidase enzyme solution (for coupled reaction)
-
Chromogenic substrate (e.g., 4-aminophenazone and N,N-dimethylaniline)
-
Tris buffer (pH 7.5-8.5)
-
Spectrophotometer
-
Microplate reader (for high-throughput analysis)
-
Uric acid standards of known concentrations
-
Control serum with known uric acid levels
Procedure:
-
Sample Preparation:
-
Collect whole blood in a serum separator tube or a tube containing an appropriate anticoagulant (e.g., heparin, EDTA).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 10-15 minutes to separate the serum or plasma.
-
Carefully aspirate the serum/plasma into a clean microcentrifuge tube. Samples can be stored at 2-8°C for up to 7 days or at -20°C for up to six months before analysis.[12] Thaw frozen samples to room temperature before use.[12]
-
-
Preparation of Reagents:
-
Prepare uric acid standards by dissolving uric acid powder in a suitable buffer to create a stock solution, from which a series of dilutions are made.
-
Prepare the working reagent by mixing the uricase solution, peroxidase solution (if applicable), and chromogenic substrate in the Tris buffer according to the manufacturer's instructions.
-
-
Assay Protocol (Coupled Chromogenic Reaction):
-
Pipette a small volume of serum/plasma (e.g., 10 µL) into the wells of a microplate.
-
Add the working reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow for the enzymatic reaction to complete.
-
Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 520 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the uric acid standards against their known concentrations.
-
Determine the concentration of uric acid in the serum/plasma samples by interpolating their absorbance values on the standard curve.
-
Report the results in mg/dL or µmol/L.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Serum Uric Acid Determination
HPLC offers high sensitivity and specificity for the determination of uric acid.[13]
Principle: This method separates uric acid from other components in the serum sample based on its interaction with a stationary phase (e.g., a C18 column). The separated uric acid is then detected by a UV detector.[13]
Materials:
-
Serum or plasma samples
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of sodium acetate buffer and acetonitrile)[13]
-
Perchloric acid or other protein precipitating agent
-
Uric acid standards of known concentrations
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add an equal volume of cold perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Column: C18, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of sodium acetate buffer and acetonitrile (e.g., 95:5 v/v), pH adjusted to 4.0.[13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 284 nm
-
-
Inject the prepared sample onto the HPLC column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the uric acid peak based on its retention time, which is determined by running a uric acid standard.
-
Quantify the concentration of uric acid in the sample by comparing the peak area with a standard curve generated from known concentrations of uric acid standards.
-
Experimental Workflow
The following diagram outlines the general workflow for a clinical study evaluating the effect of a URAT1 inhibitor on serum uric acid levels.
Caption: A typical workflow for a clinical trial of a URAT1 inhibitor.
References
- 1. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newswise.com [newswise.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]
- 8. community.the-hospitalist.org [community.the-hospitalist.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. researchgate.net [researchgate.net]
- 11. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
URAT1 inhibitor 8 solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with URAT1 inhibitor 8 (CAS No. 1632005-33-4) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It has a very high solubility in DMSO, reported to be 100 mg/mL.[1] For best results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbent) DMSO can significantly reduce the solubility of the compound.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, TRIS, or cell culture medium). Why did this happen?
A2: This is a common issue known as precipitation upon dilution. This compound is a hydrophobic compound, meaning it has poor solubility in water-based (aqueous) solutions. While it dissolves readily in 100% DMSO, adding this stock solution to an aqueous buffer drastically lowers the concentration of the organic solvent. The aqueous buffer cannot maintain the inhibitor in solution, causing it to precipitate out.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies, but most researchers aim to keep the final concentration of DMSO in cell culture media at or below 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (media with the same final concentration of DMSO but without the inhibitor).
Q4: How should I store the stock solution of this compound?
A4: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Solubility Data
Quantitative solubility data for this compound is limited. The most reliable data point is for its solubility in an organic solvent.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 230.50 mM | Ultrasonic treatment may be required to achieve this concentration. Use of fresh, anhydrous DMSO is critical.[1] |
| Aqueous Buffers | Data not available | Data not available | Expected to be very low due to the hydrophobic nature of the compound. |
Troubleshooting Guide for Aqueous Buffers
Q: My this compound will not dissolve in my aqueous buffer. What can I do?
A: Direct dissolution in aqueous buffers is not recommended. You must first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your final aqueous buffer. See the protocols below for detailed instructions.
Q: Even after diluting my DMSO stock, the compound precipitates immediately or over a short period. How can I improve its solubility in my working solution?
A: If precipitation occurs at your desired final concentration, you may need to employ solubility-enhancing techniques. These methods aim to create a more favorable environment for the hydrophobic compound within the aqueous medium.
Methods to Improve Aqueous Solubility:
-
Use of Co-solvents: This involves adding a water-miscible solvent to the aqueous buffer to increase the solubility of the drug.[4][5] For in vivo or cell culture experiments, biocompatible co-solvents are necessary. A common strategy involves a multi-component solvent system (see Protocol 2).
-
Inclusion of Surfactants/Detergents: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[5]
-
pH Adjustment: While less common for in-vitro assays with fixed physiological pH, the solubility of compounds with ionizable groups can be pH-dependent. However, altering the pH of your experimental buffer can impact cellular function and should be approached with caution.[4]
-
Vortexing and Sonication: After diluting the DMSO stock into the aqueous buffer, immediate and vigorous vortexing can help disperse the compound quickly. A brief sonication in a water bath can also help break up small aggregates and improve dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution that can be stored and used for subsequent dilutions.
Materials:
-
This compound (M.Wt: 433.84 g/mol )[1]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Procedure:
-
Weigh the Compound: Carefully weigh out 4.34 mg of this compound powder.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[1]
-
Aliquot and Store: Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
This protocol provides a method for diluting the DMSO stock into an aqueous buffer for a final DMSO concentration of 0.1%. This method is suitable for most cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Pre-warm the Buffer: Warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) to prevent precipitation due to temperature shock.
-
Calculate Dilution: To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM stock. For example, to make 1 mL of working solution, you will need 1 µL of the 10 mM stock and 999 µL of buffer.
-
Perform the Dilution: Add 999 µL of the pre-warmed aqueous buffer to a sterile tube. While vortexing the buffer at medium speed, add the 1 µL of 10 mM DMSO stock solution drop-wise directly into the buffer. Crucially, do not add the buffer to the DMSO stock.
-
Mix Thoroughly: Continue to vortex for an additional 30 seconds to ensure the compound is fully dispersed.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time. Always prepare this solution fresh for each experiment.
Visualizations
URAT1 Signaling Pathway in Renal Urate Reabsorption
The following diagram illustrates the central role of URAT1 in transporting uric acid from the kidney filtrate back into the proximal tubule cells, a key step in regulating serum urate levels.
Caption: Mechanism of URAT1-mediated urate reabsorption in the kidney.[6][7][8]
Experimental Workflow for In Vitro Assays
This workflow outlines the key steps for preparing and using this compound in a typical cell-based experiment.
Caption: Standard workflow for preparing and using this compound.
Troubleshooting Logic for Solubility Issues
This decision tree helps diagnose and solve common precipitation problems encountered during experiments.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 inhibitor 8 stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with URAT1 inhibitor 8. The information provided is intended to assist in designing and troubleshooting experiments, with a focus on stability and potential degradation.
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound, which can often be attributed to issues with compound stability and handling. This guide addresses common problems and provides systematic approaches to identify and resolve them.
Problem: Inconsistent or lower-than-expected inhibitory activity.
This is a frequent issue that can arise from multiple factors related to the inhibitor's integrity.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from powder. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Verify the storage conditions. For this compound, store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] 4. Perform a quality control check on the fresh stock solution using a reliable assay. |
| Instability in experimental buffer | 1. Assess the stability of this compound in your specific assay buffer. 2. Prepare working solutions immediately before use. 3. Evaluate the effect of buffer pH on inhibitor activity. Some compounds are susceptible to hydrolysis at acidic or basic pH. 4. Minimize the exposure of the working solution to ambient temperature and light. |
| Precipitation of the inhibitor | 1. Visually inspect solutions for any signs of precipitation, especially after dilution into aqueous buffers. 2. Determine the solubility of this compound in your experimental medium. 3. If solubility is an issue, consider using a different solvent for the stock solution or adding a solubilizing agent (e.g., DMSO, ethanol) to the final assay, ensuring it does not affect the experimental outcome. |
| Adsorption to labware | 1. Use low-adhesion microplates and pipette tips. 2. Pre-incubating labware with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate nonspecific binding, if compatible with the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, a stock solution of this compound should be stored at -80°C, which is viable for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: How should I prepare working solutions of this compound?
A2: Working solutions for in vitro experiments should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer. For in vivo studies, it is also recommended to prepare the formulation on the day of use.[2]
Q3: My results with this compound are not reproducible. What could be the cause?
A3: Lack of reproducibility can stem from several factors. The most common is the degradation of the inhibitor due to improper storage or handling. Refer to the troubleshooting guide above to systematically address potential causes, including stock solution integrity, stability in your assay buffer, and potential precipitation.
Q4: Are there known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, or photodecomposition. To investigate potential degradation, a forced degradation study can be performed.
Q5: What is a forced degradation study and how can I perform one for this compound?
A5: A forced degradation study exposes a compound to harsh conditions to accelerate its decomposition. This helps to identify potential degradation products and pathways. A general protocol is provided in the "Experimental Protocols" section below. This type of study is crucial for developing stability-indicating analytical methods.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
High-purity water
-
pH meter
-
Incubator/oven
-
Photostability chamber
-
HPLC or LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as HPLC with UV detection or LC-MS. A non-degraded sample should be used as a reference standard.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the reference standard.
-
Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.
-
Identify and characterize any new peaks, which represent degradation products, using mass spectrometry if available.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
General Experimental Workflow for a Forced Degradation Study
Caption: A general workflow for conducting a forced degradation study on a small molecule inhibitor.
References
Technical Support Center: Optimizing URAT1 Inhibitor 8 Concentration
This guide provides in-depth information, protocols, and troubleshooting advice for researchers utilizing URAT1 Inhibitor 8 in in vitro assays. Given that "this compound" is a potent but specific designation, this guide also incorporates data from other well-characterized URAT1 inhibitors to provide a broader context for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is URAT1 and why is it a target?
Uric acid transporter 1 (URAT1), encoded by the SLC22A12 gene, is a protein primarily found in the apical membrane of renal proximal tubule cells.[1][2][3] It plays a crucial role in maintaining uric acid homeostasis by reabsorbing uric acid from the kidney filtrate back into the blood.[1][2] In conditions like gout, which is caused by high levels of uric acid (hyperuricemia), inhibiting URAT1 is a key therapeutic strategy to increase uric acid excretion and lower its concentration in the blood.[2][4]
Q2: What is this compound and what is its reported potency?
This compound is a potent and selective inhibitor of the URAT1 transporter. Published data indicates it has a half-maximal inhibitory concentration (IC₅₀) of 0.001 μM (or 1 nM).[1] This high potency suggests that it can be used at low concentrations in in vitro experiments.
Q3: What is a good starting concentration range for this compound in a new assay?
Given its reported IC₅₀ of 1 nM, a logical starting point for an IC₅₀ determination experiment would be to use a wide concentration range that brackets this value. A typical 10-point, 3-fold serial dilution starting from 1 μM down to the low picomolar range is recommended. This ensures that you capture the full dose-response curve, including the top and bottom plateaus.
Q4: How do I properly dissolve and store this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the DMSO stock is serially diluted in an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q5: What are the standard in vitro assays to measure the activity of a URAT1 inhibitor?
The most common and direct method is a urate uptake assay using a cell line that stably or transiently expresses human URAT1, such as Human Embryonic Kidney 293 (HEK293) cells.[3][5][6] These assays measure the inhibitor's ability to block the uptake of a labeled substrate, often ¹⁴C-uric acid, into the cells.[6][7] Non-radioactive methods using LC-MS/MS to quantify intracellular uric acid are also utilized.[3][7]
Experimental Protocols
Protocol 1: In Vitro Urate Uptake Assay
This protocol describes a method to determine the IC₅₀ of this compound using HEK293 cells stably expressing human URAT1 (hURAT1).
Materials:
-
hURAT1-expressing HEK293 cells
-
HEK293 wild-type cells (for negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound
-
¹⁴C-labeled uric acid
-
Unlabeled uric acid
-
Positive control inhibitor (e.g., Benzbromarone, Lesinurad)[5][8]
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10⁵ cells/well).[6] Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Uptake Buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Aspirate the culture medium from the cells and wash once with warm Uptake Buffer. Add the prepared inhibitor dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.[5][6]
-
Uptake Initiation: Start the uptake reaction by adding the ¹⁴C-uric acid solution (e.g., a final concentration of 25 μM) to each well.[6]
-
Incubation: Incubate the plate for a defined period (e.g., 5-15 minutes) at 37°C.[6][9] This duration should be within the linear range of uptake.
-
Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Uptake Buffer.[6]
-
Cell Lysis: Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes.[6]
-
Measurement: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background uptake measured in vector-transfected HEK293 cells.[6] Normalize the data to the vehicle control (100% activity) and a maximally inhibiting control (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cytotoxicity Assay (MTT/MTS)
It is crucial to assess whether the observed inhibition is due to specific URAT1 blocking or general cytotoxicity.
Materials:
-
HEK293 cells (or the cell line used in the primary assay)
-
This compound
-
MTT or MTS reagent[10]
-
Solubilization solution (for MTT assay)[10]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with the same concentration range of this compound as used in the functional assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known toxin). Incubate for the duration of your functional assay or longer (e.g., 24-72 hours).[11][12]
-
Reagent Addition:
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability at concentrations that inhibit URAT1 suggests a cytotoxic effect.
Data Presentation
Table 1: Reference IC₅₀ Values for Common URAT1 Inhibitors
| Inhibitor | IC₅₀ (Human URAT1) | Notes |
|---|---|---|
| This compound | 0.001 μM (1 nM) | Potent and selective.[1] |
| Lesinurad | 7.1 μM | Clinically approved URAT1 inhibitor. |
| Verinurad | 0.025 μM (25 nM) | Highly potent and specific URAT1 inhibitor.[1] |
| Benzbromarone | 0.44 μM | Potent inhibitor, but use is limited by hepatotoxicity concerns.[3][4] |
| Probenecid | 42 μM | Older uricosuric agent, less potent.[7] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration | Rationale |
|---|---|---|
| IC₅₀ Determination | 10 μM - 1 pM (10-point, 3-fold dilution) | Brackets the known IC₅₀ to ensure a full dose-response curve. |
| Mechanism of Action Studies | 10x, 50x, 100x the IC₅₀ | To confirm inhibition and assess effects at supra-maximal concentrations. |
| Cytotoxicity Assay | Same range as IC₅₀ determination | To directly compare viability with functional inhibition at each concentration. |
| Off-Target Screening | Up to 10 μM or higher | To assess selectivity against other transporters (e.g., OAT1, ABCG2).[13] |
Troubleshooting Guide
Problem 1: No or weak inhibition observed, even at high concentrations.
-
Possible Cause 1: Compound Degradation. The inhibitor may be unstable in the assay buffer or has degraded during storage.
-
Solution: Prepare fresh dilutions from a new stock aliquot. Confirm the compound's integrity via analytical methods if possible.
-
-
Possible Cause 2: Assay System Issue. The URAT1-expressing cells may have low transporter activity or expression.
-
Solution: Verify URAT1 expression via Western Blot or qPCR. Run a positive control inhibitor (e.g., Benzbromarone) to confirm the assay is working. Ensure the substrate concentration is appropriate (ideally at or below the Kₘ for uric acid).
-
-
Possible Cause 3: Incorrect Concentration. There may have been an error in calculating dilutions.
-
Solution: Double-check all calculations and remake the serial dilutions.
-
Problem 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate can lead to variable results.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Check for cell clumping.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially during serial dilutions or reagent additions, can introduce significant variability.
-
Solution: Use calibrated pipettes. For small volumes, consider preparing a larger volume of master mix to add to wells.
-
-
Possible Cause 3: Edge Effects. Wells on the edge of the plate can be prone to evaporation, leading to altered concentrations.
-
Solution: Avoid using the outermost wells of the plate for data points. Fill them with buffer or media to create a humidity barrier.
-
Problem 3: The dose-response curve is flat or does not reach a full 100% inhibition.
-
Possible Cause 1: Limited Solubility. The inhibitor may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells for precipitation. Check the compound's solubility limits. Consider using a different solvent or adding a small amount of a solubilizing agent, ensuring it doesn't affect the assay.
-
-
Possible Cause 2: Off-Target Effects or Non-specific Binding. The inhibitor might be binding to plastic or other proteins in the assay.
-
Solution: Consider adding a small amount of BSA (e.g., 0.1%) to the assay buffer to block non-specific binding sites.
-
-
Possible Cause 3: Assay Window. The difference in signal between the positive and negative controls (the assay window) may be too small.
-
Solution: Optimize the assay by adjusting substrate concentration, incubation time, or cell density to maximize the signal-to-background ratio.
-
Visualizations
Caption: Mechanism of URAT1 inhibition in a renal cell.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Decision tree for troubleshooting weak inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in URAT1 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in URAT1 (urate transporter 1) inhibition assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring URAT1 inhibition?
A1: The primary methods for assessing URAT1 inhibition involve cell-based assays that measure the uptake of a labeled substrate, typically uric acid. The most common approaches include:
-
Radioisotope-Labeled Uric Acid Uptake Assays: These are considered the classical method and are known for their high sensitivity. They typically use [¹⁴C]uric acid to quantify uptake in cells expressing URAT1.[1]
-
Chromatography-Based Assays: Methods like ultra-performance liquid chromatography (UPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) can be used to measure the intracellular concentration of non-radiolabeled uric acid.[1]
-
Fluorescence-Based Assays: These novel methods use fluorescent probes to detect URAT1 activity and can be adapted for high-throughput screening.[1]
Q2: Which cell lines are suitable for URAT1 inhibition assays?
A2: Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for transiently expressing the human URAT1 (hURAT1) protein.[1][2] Madin-Darby Canine Kidney (MDCK) cells have also been utilized.[1] Another model involves expressing hURAT1 in Xenopus laevis oocytes.[1] The choice of cell line can influence the experimental outcomes, so consistency is key.
Q3: What are some known inhibitors of URAT1, and what are their typical IC50 values?
A3: Several well-characterized inhibitors are often used as positive controls in URAT1 assays. Their reported IC50 values can vary depending on the assay system.
| Inhibitor | Reported IC50 Values | Cell System/Assay Type |
| Benzbromarone | 14.3 µM[1], 220 nM[3], 425 nM[3][4] | Fluorescence-based[1], hURAT1[3], URAT1EM[3][4] |
| Lesinurad | 13.2 µM[1] | Not specified[1] |
| Verinurad | 25 nM[3], 150 nM[3][4] | hURAT1[3], URAT1EM[3][4] |
| Febuxostat | 36.1 µM[1] | Fluorescence-based[1] |
| Probenecid | 42 µM[1] | URAT1-HEK293/PDZK1 cells[1] |
| Sulfinpyrazone | Not specified | Not specified |
| Baicalein | 31.6 µM[1] | Not specified[1] |
| Osthol | 78.8 µM[1] | URAT1-HEK293/PDZK1 cells[1] |
Q4: What is the mechanism of URAT1-mediated uric acid transport?
A4: URAT1, encoded by the SLC22A12 gene, is an organic anion transporter primarily expressed on the apical membrane of renal proximal tubule cells.[5][6] It mediates the reabsorption of uric acid from the urine back into the bloodstream in exchange for intracellular monocarboxylates.[5] This process is a key determinant of serum uric acid levels.[6][7]
URAT1 Signaling and Transport Pathway
Caption: URAT1 pathway in renal uric acid reabsorption.
Troubleshooting Guide
Issue 1: Low or No URAT1 Activity Signal
| Possible Cause | Recommended Solution |
| Inefficient Transfection | Optimize transfection conditions (e.g., DNA-to-reagent ratio, cell density). Verify protein expression via Western blot or immunofluorescence. |
| Poor Cell Health | Ensure cells are healthy and not overgrown before transfection and assay. Use fresh cell cultures. |
| Incorrect Assay Buffer Composition | The standard assay buffer is a Cl⁻-free solution (e.g., Buffer T2: 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Ca-gluconate, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4).[8] Verify the pH and composition of your buffer. |
| Degraded Substrate | Use fresh, high-quality [¹⁴C]uric acid or other substrates. Aliquot and store as recommended to avoid repeated freeze-thaw cycles. |
| Inappropriate Incubation Time/Temperature | Urate uptake is rapid. Typical incubation times are short (e.g., 20 seconds to 5 minutes) at 37°C.[1][2] Optimize the incubation time for your specific cell system. |
| Inactive URAT1 Protein | Mutations or improper folding can lead to inactive transporters. Sequence-verify your URAT1 construct. Ensure proper protein processing and trafficking to the cell membrane.[7] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Substrate | Increase the number of wash steps with ice-cold assay buffer after incubation with the labeled substrate. Ensure complete removal of the wash buffer.[9] |
| Endogenous Transporter Activity | Use mock-transfected cells (cells transfected with an empty vector) as a control to determine the level of background uric acid uptake.[2] Subtract the mock-cell signal from the URAT1-expressing cell signal.[2] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Filter-sterilize buffers if necessary. |
| Cell Lysis | Excessive digitonin or harsh handling can lyse cells, leading to spurious signals. Optimize digitonin concentration if used for permeabilization.[10] |
Issue 3: High Variability Between Replicates (High CV%)
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting to seed wells with a consistent number of cells. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. Prepare a master mix for reagents when possible.[11] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile buffer or media. |
| Variable Transfection Efficiency | Optimize and standardize the transfection protocol. Pool transfected cells before seeding into the assay plate to ensure a more uniform population. |
| Inconsistent Incubation Times | Stagger the addition of substrate and stop solution to ensure each well is incubated for the precise amount of time. Automated liquid handling can improve consistency. |
| Genetic Variability of URAT1 | Be aware that different single nucleotide polymorphisms (SNPs) in the SLC22A12 gene can result in altered URAT1 function.[6][12] Ensure you are using a consistent and defined URAT1 construct. |
Experimental Protocols
Protocol 1: Cell-Based [¹⁴C]Uric Acid Uptake Assay
This protocol is adapted from methods described for URAT1-expressing HEK293 cells.[2][8]
-
Cell Culture and Transfection:
-
Seed HEK293A cells in a 12-well plate at a density of 2 x 10⁵ cells/well.
-
After 24 hours, transiently transfect the cells with a hURAT1 expression vector or an empty vector (for mock control) using a suitable transfection reagent.
-
Allow 48 hours for protein expression.
-
-
Urate Uptake Assay:
-
Wash the cells twice with pre-warmed (37°C) Buffer T2 (Cl⁻-free).
-
Pre-incubate the cells in Buffer T2 for 15 minutes at 37°C.
-
Prepare the uptake solution: fresh Buffer T2 containing [¹⁴C]uric acid (e.g., final concentration of 5 µM) with or without the test inhibitor at various concentrations.
-
Remove the pre-incubation buffer and add the uptake solution to the cells.
-
Incubate for a predetermined time (e.g., 20 seconds) at 37°C.
-
Terminate the uptake by rapidly washing the cells twice with ice-cold Buffer T2.
-
Lyse the cells with 500 µL of 0.2 M NaOH with gentle shaking for 1 hour.
-
Neutralize the lysates with 100 µL of 1 M HCl.
-
Measure the radioactivity in the lysates using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Calculate the urate transport activity as incorporated clearance (µL/mg protein/min).
-
Subtract the activity of mock-transfected cells from that of URAT1-expressing cells to determine URAT1-specific transport.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow and Troubleshooting Logic
Caption: A logical workflow for troubleshooting URAT1 assays.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Clinical and Functional Characterization of URAT1 Variants | PLOS One [journals.plos.org]
- 8. Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
Technical Support Center: Improving the Selectivity of Novel URAT1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel URAT1 inhibitors. Our goal is to help you overcome common experimental challenges and improve the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main off-targets to consider when developing selective URAT1 inhibitors?
A1: The primary off-targets for URAT1 inhibitors are other renal transporters involved in urate transport and drug elimination. These include other members of the Organic Anion Transporter (OAT) family, such as OAT1 (SLC22A6), OAT3 (SLC22A8), and OAT4 (SLC22A9), as well as ABCG2 (BCRP) and GLUT9 (SLC2A9).[1][2] Probenecid, for example, is a non-selective inhibitor that interacts with URAT1, OAT1, OAT3 and OAT4.[3] Inhibition of these transporters can lead to drug-drug interactions and other adverse effects. Therefore, it is crucial to profile novel URAT1 inhibitors against these transporters to ensure selectivity.
Q2: Why is my novel URAT1 inhibitor showing lower than expected potency in cell-based assays?
A2: Several factors could contribute to lower-than-expected potency:
-
Assay Conditions: The composition of the assay buffer (e.g., presence or absence of chloride), pH, and incubation time can significantly influence inhibitor potency.[4]
-
Cell Line Specifics: The expression level of URAT1 in the chosen cell line (e.g., HEK293, MDCK-II) can vary, affecting the apparent potency of your inhibitor.[1][5] It's also important to use a stable cell line overexpressing human URAT1 (hURAT1).[1]
-
Compound Stability and Solubility: Poor solubility or degradation of the compound in the assay medium can lead to an underestimation of its true potency.
-
Mechanism of Inhibition: Some inhibitors may have a non-competitive or uncompetitive mechanism of action, which can affect their apparent potency under different substrate concentrations.[6][7]
Q3: How can recent structural biology findings on URAT1 aid in improving inhibitor selectivity?
A3: Recent cryo-electron microscopy (cryo-EM) structures of URAT1 in complex with various inhibitors (e.g., benzbromarone, lesinurad, verinurad, dotinurad) have provided detailed insights into the inhibitor binding pocket.[7][8][9][10][11][12] These structures reveal key amino acid residues that interact with the inhibitors.[9][11] By understanding these specific interactions, researchers can use structure-based drug design to modify their compounds to enhance binding to URAT1 while minimizing interactions with off-target transporters, thus improving selectivity. For instance, the structures highlight differences in the binding modes of various inhibitors, which can be exploited for rational design of more specific therapeutics.[9][12]
Troubleshooting Guides
Problem 1: High background uric acid uptake in control cells (not expressing URAT1).
-
Possible Cause: Endogenous expression of other uric acid transporters in the host cell line (e.g., HEK293).
-
Troubleshooting Steps:
-
Select a different host cell line: Some cell lines may have lower endogenous transporter expression.
-
Use a specific inhibitor for endogenous transporters: If the identity of the endogenous transporter is known, a specific inhibitor can be used to block its activity.
-
Subtract background uptake: Always include control cells (e.g., transfected with an empty vector) in your experiments and subtract the uric acid uptake measured in these cells from the uptake measured in URAT1-expressing cells.[1]
-
Problem 2: Inconsistent IC50 values for a reference URAT1 inhibitor (e.g., benzbromarone).
-
Possible Cause:
-
Variability in cell passage number, which can affect URAT1 expression levels.
-
Inconsistent incubation times or temperatures.
-
Issues with the preparation of the inhibitor stock solution (e.g., precipitation).
-
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a defined passage number range for all experiments.
-
Ensure precise timing and temperature control: Use a temperature-controlled incubator and be consistent with all incubation steps.
-
Verify inhibitor solution: Prepare fresh stock solutions and visually inspect for any precipitation before use. It may be beneficial to measure the concentration of the stock solution.
-
Problem 3: My potent URAT1 inhibitor shows significant cytotoxicity.
-
Possible Cause: The inhibitor may have off-target effects that lead to cell death.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use a standard method like the MTT, LDH release, or CellTox Green assay to determine the concentration at which the compound becomes toxic.[13][14]
-
Separate potency and toxicity: Aim for a therapeutic window where the IC50 for URAT1 inhibition is significantly lower than the concentration causing cytotoxicity.
-
Structural modification: If the compound is cytotoxic, consider synthesizing analogs to identify and remove the toxicophore while retaining URAT1 inhibitory activity.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Selected URAT1 Inhibitors
| Inhibitor | IC50 (µM) for hURAT1 | Cell Line | Assay Method | Reference(s) |
| Benzbromarone | 0.22 - 0.44 | HEK293 | Uric acid uptake | [1][12] |
| Lesinurad | 3.5 - 7.2 | HEK293 | Uric acid uptake | [1][6] |
| Verinurad | 0.025 - 0.15 | HEK293 | Uric acid uptake | [12] |
| Dotinurad | Not specified | HEK293 | Uric acid uptake | [9] |
| Probenecid | ~42 | URAT1-HEK293/PDZK1 | Uric acid uptake | [6] |
| Febuxostat | 36.1 | Not specified | Fluorescence-based | [6] |
| CC18002 | 1.69 | hURAT1-HEK293 | Uric acid uptake | [1] |
| TD-3 | 1.36 | hURAT1-HEK293T | Uric acid uptake | [7] |
| URAT1 inhibitor 3 | 0.0008 | Not specified | Not specified | [13] |
Table 2: Selectivity Profile of a Novel URAT1 Inhibitor (Example Data)
| Transporter | IC50 (µM) | Fold Selectivity (IC50 Off-target / IC50 URAT1) |
| URAT1 | 0.1 | - |
| OAT1 | > 10 | > 100 |
| OAT3 | > 10 | > 100 |
| OAT4 | 5.0 | 50 |
| ABCG2 | > 10 | > 100 |
| GLUT9 | > 10 | > 100 |
Detailed Experimental Protocols
Protocol 1: Cell-Based Uric Acid Uptake Assay for URAT1 Inhibition
This protocol is a standard method to determine the inhibitory activity of compounds on URAT1.[1][4][15]
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293).
-
Control HEK293 cells (transfected with an empty vector).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Krebs-Ringer buffer (pH 7.4).
-
[¹⁴C]-Uric acid.
-
Test compounds and reference inhibitor (e.g., benzbromarone).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell lysis buffer.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 and control cells in 24-well plates at a density that will result in approximately 80% confluency on the day of the assay.[1]
-
Pre-incubation with Inhibitor: On the day of the assay, wash the cells twice with Krebs-Ringer buffer. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor in Krebs-Ringer buffer for 30 minutes at 37°C.[1]
-
Uric Acid Uptake: Initiate the uptake reaction by adding Krebs-Ringer buffer containing [¹⁴C]-uric acid (e.g., 5 µM) to each well. Incubate for a short period (e.g., 20 seconds to 30 minutes) at 37°C.[1][4] The optimal time should be determined to be within the linear range of uptake.
-
Stopping the Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.2 M NaOH).[4]
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard method (e.g., BCA assay) to normalize the uptake data.[16]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[14]
Materials:
-
Cells of interest (e.g., HepG2 or HK2 cells).[13]
-
Culture medium.
-
Test compounds.
-
LDH assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).
-
Opaque-walled 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 72 hours).[13] Include wells for untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).[14]
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reagent that reacts with LDH to produce a fluorescent or colorimetric signal.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls.
Visualizations
Caption: Workflow for the discovery and development of selective URAT1 inhibitors.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
References
- 1. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Urate Transport by Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. bioivt.com [bioivt.com]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 9. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparing URAT1 inhibitor 8 vs lesinurad efficacy and potency
A Comparative Analysis of URAT1 Inhibitor 8 and Lesinurad in Gout Treatment
In the landscape of therapeutic agents for hyperuricemia and gout, the inhibition of the urate transporter 1 (URAT1) has emerged as a key strategy. URAT1 is a protein located in the kidneys that plays a crucial role in the reabsorption of uric acid back into the bloodstream.[1][2] By blocking this transporter, URAT1 inhibitors increase the excretion of uric acid in urine, thereby lowering its levels in the blood.[3] This comparison guide provides a detailed analysis of two such inhibitors: the clinical drug lesinurad and the potent investigational compound, this compound.
Efficacy and Potency: A Head-to-Head Comparison
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%. A lower IC50 value signifies a higher potency.
This compound has demonstrated exceptional potency with a reported IC50 value of 0.001 µM for the inhibition of URAT1.[4][5] This suggests that it is a highly effective inhibitor of its target protein.
Lesinurad , on the other hand, exhibits a more moderate potency. Its reported IC50 values for URAT1 inhibition vary across different studies, ranging from 3.53 µM to 9.6 µM for the racemic mixture.[6][7][8] One study reported an IC50 of 7.3 µM.[8][9] In addition to URAT1, lesinurad also inhibits the organic anion transporter 4 (OAT4), another protein involved in uric acid reabsorption, with an IC50 of 3.7 µM.[8][9]
The following table summarizes the available quantitative data for a direct comparison:
| Compound | Target(s) | IC50 (µM) |
| This compound | URAT1 | 0.001[4][5] |
| Lesinurad | URAT1 | 3.53 - 9.6[6][7][8] |
| OAT4 | 3.7[8][9] |
Mechanism of Action: Targeting Uric Acid Reabsorption
Both this compound and lesinurad share the same fundamental mechanism of action by inhibiting URAT1. This transporter is responsible for the majority of uric acid reabsorption from the renal tubules.[2][10] By blocking URAT1, these compounds effectively increase the amount of uric acid excreted in the urine, leading to a reduction in serum uric acid levels.[3] Lesinurad's additional activity against OAT4 may contribute to its overall uric acid-lowering effect.[1][11]
The signaling pathway below illustrates the mechanism of URAT1 inhibition in the renal proximal tubule.
Caption: Mechanism of URAT1 Inhibition.
Experimental Protocols
The determination of IC50 values is a critical step in drug discovery. A typical experimental workflow for evaluating URAT1 inhibitors is outlined below.
In Vitro URAT1 Inhibition Assay
Objective: To determine the concentration of an inhibitor required to block 50% of URAT1-mediated uric acid uptake in a cellular model.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected to express the human URAT1 transporter.
-
Compound Preparation: this compound and lesinurad are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of test concentrations.
-
Uptake Assay:
-
The transfected cells are seeded in multi-well plates and grown to confluence.
-
The cells are washed and pre-incubated with the different concentrations of the test compounds.
-
A solution containing radio-labeled uric acid (e.g., [14C]-uric acid) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.
-
-
Measurement and Analysis:
-
The cells are lysed, and the amount of intracellular radio-labeled uric acid is quantified using a scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The following diagram illustrates a generalized workflow for evaluating URAT1 inhibitors.
Caption: URAT1 Inhibitor Evaluation Workflow.
Conclusion
References
- 1. Lesinurad - Wikipedia [en.wikipedia.org]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mims.com [mims.com]
- 12. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Novel URAT1 Inhibitor 8 Versus Benzbromarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the established URAT1 inhibitor, benzbromarone, and the novel, potent URAT1 inhibitor 8 (example 247). Due to the limited publicly available preclinical and clinical safety data for this compound, this comparison contextualizes its potential safety profile within the landscape of next-generation selective URAT1 inhibitors. The well-documented adverse effects of benzbromarone, particularly its hepatotoxicity, serve as a critical benchmark for the development of safer alternatives.
Executive Summary
Benzbromarone is a potent uricosuric agent historically used for the treatment of gout. However, its use has been significantly curtailed in many countries due to the risk of severe, sometimes fatal, hepatotoxicity.[1][2] In contrast, novel URAT1 inhibitors like inhibitor 8 are being developed with a focus on high selectivity for the URAT1 transporter to minimize off-target effects and improve the safety profile. While specific data for inhibitor 8 is not yet in the public domain, early clinical data from other novel selective URAT1 inhibitors suggest a promising reduction in adverse events, particularly renal and hepatic safety signals.[3][4][5]
Benzbromarone: A Profile of Adverse Effects
The primary safety concern with benzbromarone is drug-induced liver injury (DILI).[1][2] Clinical evidence indicates that liver injury typically manifests within 1 to 6 months of initiating therapy, often presenting with a hepatocellular pattern of enzyme elevations.[1] Although rare, with an estimated incidence of 1 in 17,000 patients, the severity of hepatotoxicity can range from mild elevation of liver enzymes to acute liver failure requiring transplantation.[1]
Quantitative Analysis of Benzbromarone Side Effects
The following table summarizes the incidence of adverse events associated with benzbromarone from clinical studies and post-marketing surveillance.
| Side Effect Category | Adverse Event | Incidence Rate | Citation |
| Hepatotoxicity | Elevated Liver Enzymes (ALT/AST > 3x ULN) | ~0.1% in clinical trials | [1] |
| Severe Hepatotoxicity (including acute liver failure) | Estimated at 1 in 17,000 patients | [1] | |
| Gastrointestinal | Diarrhea, Nausea, Stomach Discomfort | Not specified in recent literature | |
| Renal | Uric acid nephrolithiasis | Not a primary concern, unlike some other uricosurics |
Note: ULN = Upper Limit of Normal. Data on gastrointestinal side effects are less prominent in recent literature, which focuses heavily on hepatotoxicity.
A propensity score-matched cohort study comparing febuxostat and benzbromarone found that the incidence of hepatotoxicity (defined as ALT or AST > 3x ULN) was 16.8 per 1,000 person-years for benzbromarone users.[6] This study also suggested that febuxostat was associated with a significantly greater risk of hepatotoxicity compared to benzbromarone.[6]
This compound and the New Generation of Selective Inhibitors
This compound has been identified as a highly potent inhibitor of the URAT1 transporter, with an IC50 of 0.001 μM. While specific safety data for this compound is not publicly available, the development of highly selective URAT1 inhibitors aims to mitigate the off-target effects that may contribute to the toxicity of older drugs like benzbromarone.
For context, clinical trials of other novel, selective URAT1 inhibitors, such as verinurad and AR882, have shown promising safety profiles. In Phase II trials, verinurad was generally well-tolerated, with the proportion of patients experiencing treatment-emergent adverse events being similar across placebo and treatment groups.[7] Similarly, the novel URAT1 inhibitor AR882 was well-tolerated in a Phase 2 trial, with no cardiovascular, renal, or hepatic safety signals reported.[4][5] The most common adverse event was gout flare, which is an expected on-target effect of potent urate-lowering therapies.[5]
Experimental Protocols for Assessing Hepatotoxicity
The evaluation of potential drug-induced liver injury for a new chemical entity like this compound would involve a standardized battery of in vitro and in vivo toxicological studies.
In Vitro Hepatotoxicity Assays
-
Primary Human Hepatocytes (PHHs) and HepaRG™ Cells: These are considered the gold standard for in vitro liver toxicity testing. Assays using these cells measure cytotoxicity through various endpoints.
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
ATP Depletion Assay: Quantifies cellular ATP levels, which can be depleted by mitochondrial toxins.
-
-
High-Content Screening (HCS): This approach uses automated imaging and analysis to simultaneously measure multiple parameters of cellular health, such as mitochondrial membrane potential, reactive oxygen species (ROS) production, and nuclear morphology, providing a more detailed picture of the mechanism of toxicity.[8]
In Vivo Animal Models of DILI
-
Rodent Models (Mice and Rats): Animals are administered the test compound at various doses and durations.[9][10] Key assessments include:
-
Serum Biochemistry: Measurement of liver enzymes (ALT, AST) and bilirubin.
-
Histopathology: Microscopic examination of liver tissue for signs of necrosis, inflammation, and steatosis.[11]
-
-
Humanized Mouse Models: Mice with livers repopulated with human hepatocytes can provide more relevant metabolic and toxicity data, helping to bridge the gap between preclinical animal studies and human clinical trials.[12]
Signaling Pathways and Mechanisms of Toxicity
Benzbromarone-Induced Hepatotoxicity
The primary mechanism of benzbromarone-induced liver injury is mitochondrial toxicity.[1][2][13] Benzbromarone and its metabolites can uncouple oxidative phosphorylation, inhibit the electron transport chain, and impair mitochondrial β-oxidation.[1][13] This leads to a decrease in cellular ATP production, an increase in reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), ultimately triggering apoptosis and necrosis.[2]
Benzbromarone-induced mitochondrial stress also activates the Nrf2 signaling pathway, a cellular defense mechanism against oxidative stress.[14] However, if the mitochondrial damage is too severe, this protective response can be overwhelmed, leading to cell death.
Caption: Benzbromarone-induced mitochondrial toxicity pathway.
General Workflow for DILI Assessment
The following diagram illustrates a typical workflow for assessing the potential for drug-induced liver injury for a new compound.
References
- 1. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liver failure associated with benzbromarone: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]
- 6. Risk of Hepatotoxicity in Patients With Gout Treated With Febuxostat or Benzbromarone: A Propensity Score-Matched Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The uricosuric benzbromarone disturbs the mitochondrial redox homeostasis and activates the NRF2 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of URAT1 Inhibitor 8 and Probenecid: An Essential Guide for Researchers
In the landscape of therapeutic development for hyperuricemia and gout, the urate transporter 1 (URAT1) has emerged as a pivotal target. Inhibition of URAT1 prevents the reabsorption of uric acid in the kidneys, thereby promoting its excretion and lowering serum urate levels.[1][2] This guide provides a detailed head-to-head comparison of a novel and highly potent URAT1 inhibitor, designated here as URAT1 Inhibitor 8, and the well-established uricosuric agent, probenecid. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data to inform future research and development efforts.
This compound is a recently identified compound with exceptional potency against human URAT1 in vitro. For the purpose of this guide, "this compound" is identified as compound 1h from a 2018 study by Cai et al., which stands out for its significantly lower half-maximal inhibitory concentration (IC50) compared to existing therapies. Probenecid, a drug used clinically for decades, serves as a benchmark for comparison due to its extensive history of use and well-characterized, albeit less specific, mechanism of action.[3][4]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and probenecid, focusing on in vitro efficacy. It is important to note that publicly available in vivo and pharmacokinetic data for this compound is limited.
Table 1: In Vitro Efficacy Against Human URAT1 (hURAT1)
| Parameter | This compound (Compound 1h) | Probenecid |
| IC50 (µM) | 0.035 | 22 - 165 |
| Target Selectivity | High for URAT1 | Non-specific (inhibits other transporters like OAT1, OAT3, and GLUT9)[3] |
Note: IC50 values for probenecid can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro URAT1 Inhibition Assay (HEK293 Cells)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the human URAT1 transporter expressed in a mammalian cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on hURAT1-mediated uric acid uptake.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with a vector expressing human URAT1 (hURAT1-HEK293).
-
Wild-type HEK293 cells (for control).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin.
-
Krebs-Ringer buffer (pH 7.4).
-
[¹⁴C]-labeled uric acid.
-
Test compounds (this compound, probenecid).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: hURAT1-HEK293 cells are cultured in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Preparation: Cells are seeded into 24-well plates and grown to confluence.
-
Compound Incubation: The cell monolayers are washed with Krebs-Ringer buffer. Cells are then pre-incubated with varying concentrations of the test compounds (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uric Acid Uptake: The uptake of uric acid is initiated by adding Krebs-Ringer buffer containing [¹⁴C]-uric acid to each well. The incubation is carried out for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold Krebs-Ringer buffer.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in wild-type HEK293 cells from that in hURAT1-HEK293 cells. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Model of Hyperuricemia (Potassium Oxonate-Induced)
This protocol outlines a common animal model used to evaluate the in vivo efficacy of uricosuric agents.
Objective: To assess the ability of test compounds to lower serum uric acid levels in a hyperuricemic animal model.
Materials:
-
Male Kunming mice or Sprague-Dawley rats.
-
Potassium oxonate (uricase inhibitor).
-
Test compounds (e.g., probenecid) and vehicle control.
-
Blood collection supplies.
-
Uric acid assay kit.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Induction of Hyperuricemia: Hyperuricemia is induced by the administration of potassium oxonate (e.g., 250 mg/kg, intraperitoneally or orally) approximately one hour before the administration of the test compound.[5][6][7][8]
-
Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally) at various doses.
-
Blood Sampling: Blood samples are collected at different time points after compound administration (e.g., 2, 4, 6, and 24 hours).
-
Serum Uric Acid Measurement: Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial uric acid assay kit.
-
Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group relative to the vehicle-treated hyperuricemic control group.
Visualizations: Pathways and Workflows
Visual diagrams are provided to illustrate key biological pathways and experimental processes.
Caption: Renal Urate Transport and Inhibition.
Caption: In Vitro URAT1 Inhibition Assay Workflow.
Conclusion
This comparative guide highlights the significant potential of this compound as a highly potent and selective inhibitor of hURAT1. Its in vitro potency surpasses that of the non-specific inhibitor probenecid by several orders of magnitude. However, a complete head-to-head comparison is currently limited by the lack of publicly available in vivo pharmacokinetic and efficacy data for this compound. Further studies are warranted to fully characterize the therapeutic potential of this promising new compound and to establish its profile relative to existing uricosuric agents. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into novel URAT1 inhibitors.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dovepress.com [dovepress.com]
- 7. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 Inhibitor 8: A Comparative Selectivity Analysis Against GLUT9 and ABCG2
For researchers in the fields of gout, hyperuricemia, and drug development, the precise targeting of the urate transporter 1 (URAT1) is a key therapeutic strategy. An ideal URAT1 inhibitor should exhibit high potency for its intended target while demonstrating minimal activity against other transporters involved in urate homeostasis, such as GLUT9 and ABCG2, to avoid off-target effects and potential drug-drug interactions. This guide provides a comparative overview of the selectivity profile of a potent URAT1 inhibitor, exemplified here by dotinurad, a compound with a representative high-potency profile similar to investigational agents like "URAT1 inhibitor 8"[1].
Executive Summary
URAT1 is the primary transporter responsible for the reabsorption of uric acid in the kidneys[2]. Its inhibition leads to increased uric acid excretion, thereby lowering serum uric acid levels[2]. However, other transporters like GLUT9, which also mediates urate reabsorption, and ABCG2, which is involved in urate secretion, play significant roles in urate handling[3][4]. Non-selective inhibition of these transporters can lead to complex pharmacological outcomes. For instance, inhibition of ABCG2 could counteract the uricosuric effect of a URAT1 inhibitor[5]. Therefore, a high degree of selectivity for URAT1 is a critical attribute for a safe and effective uricosuric agent. While specific public data for a compound designated "this compound" (IC50 of 1 nM) is not available in peer-reviewed literature, we will use dotinurad as a prime example of a highly potent and selective URAT1 inhibitor to illustrate the desired selectivity profile.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of dotinurad and other relevant URAT1 inhibitors against URAT1, GLUT9, and ABCG2.
| Compound | URAT1 IC50 (µM) | GLUT9 IC50 (µM) | ABCG2 IC50 (µM) | Selectivity Ratio (GLUT9/URAT1) | Selectivity Ratio (ABCG2/URAT1) |
| Dotinurad | 0.0372[6] | >10[3][7] | 4.16[6] | >268 | 112 |
| Verinurad (RDEA3170) | 0.025[1] | >100[5] | 16.39[5] | >4000 | 656 |
| Lesinurad | 0.190[6] | >100[5] | - | >526 | - |
| Benzbromarone | 0.0372[6] | Inhibits[3] | 1.08[5] | - | 29 |
| KPH2f | 0.24[8] | 9.37[8] | 26.74[1] | 39 | 111 |
| CDER167 | 2.08[5] | 91.55[5] | 144.23[5] | 44 | 69 |
Note: A higher selectivity ratio indicates greater selectivity for URAT1 over the other transporters.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key transporters involved in renal urate handling and a general workflow for assessing inhibitor selectivity.
Caption: Renal urate transporters and the site of action for a selective URAT1 inhibitor.
Caption: General experimental workflow for determining the selectivity profile of a URAT1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for in vitro assays targeting URAT1, GLUT9, and ABCG2.
URAT1 Inhibition Assay (Cell-based [¹⁴C]-Uric Acid Uptake)
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells expressing human URAT1.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid expressing human URAT1 using a suitable transfection reagent.
-
Uptake Assay:
-
24-48 hours post-transfection, cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are pre-incubated for 10-15 minutes with varying concentrations of the test compound or vehicle control in the uptake buffer[9].
-
The uptake is initiated by adding [¹⁴C]-uric acid to the buffer, and the cells are incubated for a defined period (e.g., 5-15 minutes) at 37°C[9].
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
GLUT9 Inhibition Assay (Xenopus Oocyte Expression and [¹⁴C]-Urate Uptake)
This method utilizes Xenopus laevis oocytes to express human GLUT9 and measure urate transport.
-
Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis and injected with cRNA encoding human GLUT9[10]. The oocytes are then incubated for 2-3 days to allow for protein expression.
-
Uptake Assay:
-
Oocytes are pre-incubated with varying concentrations of the test compound or vehicle in a transport buffer for 30 minutes[10].
-
Uptake is initiated by transferring the oocytes to a transport buffer containing [¹⁴C]-urate for a specific time (e.g., 60 minutes)[10].
-
The reaction is stopped by washing the oocytes with ice-cold buffer.
-
Individual oocytes are lysed, and the radioactivity is measured by scintillation counting.
-
-
Data Analysis: The rate of urate uptake is calculated, and the IC50 value is determined from the dose-response curve.
ABCG2 Inhibition Assay (Membrane Vesicle [¹⁴C]-Uric Acid Transport)
This assay uses membrane vesicles from cells overexpressing human ABCG2 to measure ATP-dependent transport of uric acid.
-
Vesicle Preparation: Membrane vesicles are prepared from HEK293 cells stably expressing human ABCG2[5].
-
Transport Assay:
-
Vesicles are pre-incubated with the test compound or vehicle.
-
The transport reaction is initiated by adding a reaction mixture containing [¹⁴C]-uric acid and ATP to the vesicles[5]. A parallel reaction without ATP is run as a control for passive diffusion and non-specific binding.
-
After a defined incubation period, the reaction is stopped by adding an ice-cold stop solution, and the mixture is rapidly filtered through a membrane filter to separate the vesicles.
-
The radioactivity retained on the filter is measured by a liquid scintillation counter.
-
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the radioactivity in the absence of ATP from that in the presence of ATP. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The development of highly selective URAT1 inhibitors is a promising avenue for the treatment of hyperuricemia and gout. As exemplified by dotinurad, a desirable selectivity profile is characterized by potent inhibition of URAT1 and significantly weaker to negligible inhibition of other key urate transporters like GLUT9 and ABCG2. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the selectivity of novel URAT1 inhibitors, ensuring the advancement of targeted and safer therapeutic agents.
References
- 1. abmole.com [abmole.com]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of ABCG2 in the Pathogenesis of Primary Hyperuricemia and Gout—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. WO2014195228A1 - Screening method for a glut9 inhibitor - Google Patents [patents.google.com]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of URAT1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a drug candidate is paramount to predicting its efficacy and potential for adverse effects. This guide provides a comparative analysis of the cross-reactivity of potent Urate Transporter 1 (URAT1) inhibitors with other key Solute Carrier (SLC) transporters, offering insights into the evolution from broad-spectrum agents to highly selective molecules.
URAT1 (coded by the gene SLC22A12) is a crucial transporter in the kidneys, responsible for reabsorbing approximately 90% of filtered uric acid from the urine back into the bloodstream[1][2]. Inhibiting URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout[1][3]. While numerous URAT1 inhibitors have been developed, their utility can be hampered by off-target effects on other SLC transporters involved in the secretion and transport of various endogenous molecules and drugs.
A notable example of a highly potent agent is URAT1 inhibitor 8 , which demonstrates an IC50 (half-maximal inhibitory concentration) of 0.001 µM (or 1 nM) for URAT1[4]. While its potency is remarkable, specific experimental data on its cross-reactivity against a panel of other SLC transporters is not publicly available. To contextualize the importance of such data, this guide compares the selectivity profiles of other well-characterized URAT1 inhibitors.
Comparative Selectivity of URAT1 Inhibitors
The ideal URAT1 inhibitor potently blocks its target while showing minimal activity against other transporters, particularly those involved in urate secretion like ATP-binding cassette transporter G2 (ABCG2) and Organic Anion Transporters 1 and 3 (OAT1, OAT3). Inhibition of these secretory transporters can counteract the urate-lowering effect of URAT1 inhibition[5].
The following table summarizes the inhibitory potency (IC50) of several URAT1 inhibitors against URAT1 and a panel of other clinically relevant SLC and ABC transporters. A higher selectivity index (IC50 for off-target transporter / IC50 for URAT1) indicates greater selectivity for URAT1.
| Compound | URAT1 | OAT1 | OAT3 | OAT4 | ABCG2 | GLUT9 | Selectivity Index (vs. OAT1) | Selectivity Index (vs. OAT3) | Selectivity Index (vs. ABCG2) |
| Dotinurad | 0.037 µM | 4.08 µM | 1.32 µM | - | 4.16 µM | - | 110 | 36 | 112 |
| Verinurad | 0.025 µM | 4.6 µM | - | 5.9 µM | - | - | 184 | - | - |
| Lesinurad | 30.0 µM | - | - | - | - | - | - | - | - |
| Benzbromarone | 0.190 µM | - | - | - | - | Weak | - | - | - |
| Probenecid | 165 µM | - | - | - | - | Weak | - | - | - |
Data sourced from references[5][6][7]. A hyphen (-) indicates that data was not available in the cited sources. The selectivity of Dotinurad and Verinurad for URAT1 over other transporters like OAT1, OAT3, and ABCG2 is significantly higher than that of older agents[5].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Renal Urate Transport and URAT1 Inhibition.
The diagram above illustrates the key transporters involved in uric acid handling in the kidney. Reabsorption is primarily mediated by URAT1 and GLUT9, while secretion involves OAT1/3 and ABCG2. A selective inhibitor specifically blocks URAT1, promoting uric acid excretion.
Caption: Workflow for an In Vitro SLC Transporter Inhibition Assay.
This workflow outlines the key steps in determining the IC50 value of a test compound against a specific SLC transporter expressed in a cell line.
Experimental Protocols
The determination of cross-reactivity is typically performed using in vitro cell-based uptake assays. Below is a representative protocol for assessing the inhibitory potential of a compound against a specific SLC transporter.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific human SLC transporter (e.g., OAT1, OAT3, etc.) stably expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably transfected with the SLC transporter of interest (e.g., hOAT1).
-
Control HEK293 cells (mock-transfected).
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test inhibitor stock solution (e.g., in DMSO).
-
Radiolabeled probe substrate for the transporter (e.g., [3H]-para-aminohippurate for OAT1).
-
Known inhibitor as a positive control (e.g., probenecid for OAT1).
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and vials.
-
Multi-well cell culture plates (e.g., 24- or 48-well).
Methodology:
-
Cell Seeding: Plate the SLC-expressing HEK293 cells and control cells into multi-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture for 24-48 hours at 37°C and 5% CO2.
-
Preparation of Solutions: On the day of the assay, prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer. Also, prepare the radiolabeled probe substrate at a concentration typically near its Michaelis-Menten constant (Km).
-
Pre-incubation: Aspirate the culture medium from the cells and wash the monolayer once with warm assay buffer. Add the assay buffer containing the various concentrations of the test inhibitor (or control inhibitor/vehicle) to the wells. Pre-incubate for 5-10 minutes at 37°C.
-
Uptake Initiation: Initiate the transport assay by adding the assay buffer containing the radiolabeled probe substrate to each well (the final concentration of the test inhibitor should be maintained).
-
Incubation: Incubate the plate at 37°C for a predetermined time (typically 5-20 minutes), ensuring the measurement is within the linear range of uptake for the specific transporter.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the substrate solution and immediately washing the cell monolayer multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells in each well by adding the cell lysis buffer. Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the counts from the mock-transfected cells (non-specific uptake) from the counts of the transporter-expressing cells to determine transporter-specific uptake.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the positive control inhibitor at a high concentration (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (non-linear regression) model to determine the IC50 value[8].
-
This comprehensive approach, combining quantitative in vitro assays with a clear understanding of the relevant biological pathways, is essential for characterizing the selectivity of novel URAT1 inhibitors and advancing the development of safer and more effective treatments for hyperuricemia and gout.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of URAT1 Inhibitor 8
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of URAT1 inhibitor 8, a potent compound used in gout research[1]. In the absence of specific disposal instructions for this compound, it must be treated as a hazardous chemical waste. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent chemical compounds should be strictly followed. The information below is based on general laboratory chemical safety principles.
| Property | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | Sigma-Aldrich |
| Storage (Powder) | -20°C | MedchemExpress[2] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month[2][3][4] | MedchemExpress |
| Purity | 98.01% | MedchemExpress[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste[5].
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[6][7]. For example, store acids and bases separately[7].
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Container Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.
-
Secure Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory[7][8]. This area should be at or near the point of waste generation[8].
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical waste, and kept securely closed except when adding waste[5][7][8].
Disposal of Empty Containers
-
Non-Acutely Hazardous Waste: For containers that held this compound (assuming it is not classified as acutely hazardous), empty them as thoroughly as possible. Deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise[5].
-
Acutely Hazardous Waste: If there is any reason to believe the compound is acutely hazardous, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[5].
Request for Waste Collection
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a specified period (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal[7][8]. Do not attempt to dispose of the chemical waste through the regular trash or sewer system[5].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Key Safety Reminders
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Spill Management: In the event of a spill, treat the spilled material and any absorbent used for cleanup as hazardous waste[5].
-
Training: Ensure all laboratory personnel are trained on proper hazardous waste handling and disposal procedures[5].
-
Regulatory Compliance: Be aware of and comply with all federal, state, and local regulations regarding hazardous waste management.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Precautions for URAT1 Inhibitor 8
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "URAT1 inhibitor 8" is publicly available. Therefore, this guidance is based on the general safety and handling protocols for potent, novel research compounds and small molecule inhibitors. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements. The toxicological properties of "this compound" have not been thoroughly investigated.[1][2][3]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense when handling potent compounds of unknown toxicity is appropriate personal protective equipment.[4][5][6] PPE creates a necessary barrier between the researcher and the chemical, minimizing the risk of exposure.[7] The minimum required PPE for handling this compound is summarized in the table below.
| PPE Category | Item | Specification and Use |
| Body Protection | Lab Coat | A fire-resistant lab coat should be worn to protect clothing and skin from splashes and spills.[6][8] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to shield the eyes from splashes, dust, or flying debris.[6][8] |
| Face Shield | A face shield must be worn in addition to safety goggles when there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.[6][9] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For direct handling or when submersion is possible, double-gloving or using more robust, chemical-resistant gloves is recommended.[6][9] Gloves should be inspected before use and disposed of immediately after contamination.[10] |
| Respiratory Protection | Respirator | A respirator (e.g., N95 or higher) may be necessary when working with the powdered form of the compound or if there is a risk of aerosol generation, especially in poorly ventilated areas.[6] A risk assessment should be conducted to determine the appropriate level of respiratory protection. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect feet from spills and falling objects.[6][10] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure risk during the handling of potent research compounds. The following step-by-step guidance should be followed.
-
Preparation and Planning:
-
Review all available safety information and establish a designated work area.[4]
-
Ensure that all necessary PPE is available and in good condition.[5][7]
-
Familiarize yourself with the location and operation of all emergency equipment, including the safety shower, eyewash station, and fire extinguisher.[10][11]
-
-
Handling the Compound:
-
All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of powders or vapors.[3][12]
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][12]
-
-
Transporting the Compound:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty vials, contaminated gloves, and bench paper, should be segregated as hazardous chemical waste.[13][14]
-
Waste Containers: Use designated, leak-proof hazardous waste containers.[13][14] These containers are often color-coded; for example, black containers are frequently used for hazardous pharmaceutical waste.[13]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should list the chemical contents.
-
Disposal Procedure: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[15] Do not dispose of this compound down the drain or in the regular trash.[11] Hazardous pharmaceutical waste is typically disposed of via incineration by a licensed vendor.[13][15]
Experimental Workflow for Handling this compound
References
- 1. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 2. mt.com [mt.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. nationallaboratorysales.com [nationallaboratorysales.com]
- 5. Lab safety: best practices and essential equipment to prevent chemical hazards | Quimivita [quimivita.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. umassd.edu [umassd.edu]
- 11. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tips for effective drug waste disposal | Stericycle [stericycle.com]
- 14. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
